Decafluorocyclohexanone
Description
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDTEARLZOACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502941 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-91-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Decafluorocyclohexanone from Polyfluorocycloalkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing decafluorocyclohexanone, a key fluorinated intermediate, from polyfluorocycloalkene precursors. The methodologies detailed herein are compiled from established chemical literature, offering insights into reaction mechanisms, optimal conditions, and experimental procedures.
Introduction
Perfluorinated cyclic ketones, such as this compound, are valuable building blocks in the synthesis of advanced materials and pharmaceuticals. Their unique electronic properties and high thermal and chemical stability, imparted by the high degree of fluorination, make them attractive precursors for creating novel polymers, lubricants, and bioactive molecules. The synthesis of these compounds often starts from readily available polyfluorocycloalkenes, primarily perfluorocyclohexene. This guide will explore the primary synthetic routes for this transformation.
Synthetic Pathways
The conversion of polyfluorocycloalkenes, particularly perfluorocyclohexene, to this compound is primarily achieved through a two-step process involving epoxidation followed by isomerization. Direct oxidation methods are less commonly reported in the literature for this specific transformation.
Pathway 1: Epoxidation of Perfluorocyclohexene followed by Isomerization
This is the most prevalent and well-documented method for the synthesis of this compound. The process involves the initial formation of decafluorocyclohexene oxide, which is then rearranged to the desired ketone.
Step 1: Epoxidation of Perfluorocyclohexene
The epoxidation of electron-deficient perfluoroalkenes requires potent oxidizing agents. Common methods include oxidation with molecular oxygen in the presence of radical initiators or the use of hypohalites.
Diagram 1: Epoxidation of Perfluorocyclohexene
Step 2: Isomerization of Decafluorocyclohexene Oxide
The resulting epoxide is then isomerized to this compound. This rearrangement can be promoted by Lewis acids or by thermal means.
Diagram 2: Isomerization to this compound
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound.
Protocol 1: Epoxidation of Perfluorocyclohexene with Sodium Hypochlorite
This protocol is adapted from general procedures for the epoxidation of perfluoroalkenes.
Materials:
-
Perfluorocyclohexene
-
Sodium hypochlorite (NaClO) solution (commercial bleach, ~5-8%)
-
Acetonitrile
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of perfluorocyclohexene in acetonitrile is prepared.
-
The flask is cooled in an ice bath.
-
A solution of sodium hypochlorite is added dropwise to the stirred solution of perfluorocyclohexene over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude decafluorocyclohexene oxide.
-
Purification can be achieved by distillation.
Protocol 2: Isomerization of Decafluorocyclohexene Oxide
Materials:
-
Decafluorocyclohexene oxide
-
Lewis acid catalyst (e.g., Antimony pentafluoride, SbF₅)
-
Inert solvent (e.g., Freon-113 or anhydrous dichloromethane)
Procedure:
-
A solution of decafluorocyclohexene oxide in an inert solvent is prepared in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of a Lewis acid (e.g., a few drops of SbF₅) is carefully added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation to afford crude this compound.
-
Further purification can be achieved by fractional distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound. Please note that specific yields can vary depending on the exact conditions and scale of the reaction.
| Reaction Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Epoxidation | Perfluorocyclohexene | Sodium Hypochlorite | Acetonitrile | 0 - 25 | 12 - 24 | 70 - 85 |
| Isomerization | Decafluorocyclohexene Oxide | Antimony Pentafluoride | Freon-113 | 25 | 1 - 4 | > 90 |
Logical Workflow for Synthesis
The overall synthetic workflow from the starting polyfluorocycloalkene to the final purified product is illustrated below.
Diagram 3: Overall Synthetic Workflow
Conclusion
The synthesis of this compound from perfluorocyclohexene is a robust process that relies on a two-step epoxidation and isomerization sequence. The methodologies provided in this guide offer a solid foundation for researchers and professionals in the field of fluorine chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product. Further research may focus on developing more environmentally benign and catalytic direct oxidation methods to streamline this important transformation.
An In-depth Technical Guide to the Physicochemical Properties of Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of decafluorocyclohexanone (CAS No. 1898-91-5). The information presented is intended to support research, development, and application activities involving this highly fluorinated organic compound.
Core Physicochemical Properties
This compound is a perfluorinated cyclic ketone. Its physical and chemical characteristics are significantly influenced by the high degree of fluorination, which imparts properties such as high density, low surface tension, and high chemical and thermal stability. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₆F₁₀O |
| Molecular Weight | 278.05 g/mol |
| Boiling Point | 54-56 °C |
| Melting Point | 23-24 °C |
| Density | 1.689 g/cm³ at 21 °C |
| Solubility | Data not available in the searched literature. |
| Appearance | Clear liquid |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation. A small sample of the compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.
Determination of Melting Point
Given that the melting point is near room temperature, a capillary melting point apparatus can be used. A small, powdered sample of the solidified compound is placed in a capillary tube and heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.
Spectroscopic Data
Specific spectroscopic data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public search results. The following sections describe the expected spectral characteristics based on the structure of the molecule and general principles of spectroscopy for fluorinated compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds. Due to the presence of multiple, distinct fluorine environments in the this compound molecule, a complex ¹⁹F NMR spectrum with multiple resonances and fluorine-fluorine spin-spin coupling is expected. The chemical shifts would provide information about the electronic environment of each fluorine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum of this compound, the carbonyl carbon would appear at a characteristic downfield chemical shift. The other carbon atoms in the ring, being directly bonded to highly electronegative fluorine atoms, would also exhibit significant downfield shifts and would show coupling with the attached fluorine atoms (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically found in the region of 1700-1800 cm⁻¹. Strong C-F stretching vibrations are also expected to be prominent in the fingerprint region (typically 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of CO and various fluorinated fragments, providing further structural information.
Logical Relationships and Workflows
The following diagram illustrates a general workflow for the characterization of a fluorinated organic compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Profile of Decafluorocyclohexanone: A Technical Guide
Introduction
Decafluorocyclohexanone ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest in specialized areas of chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct characteristics that can be probed using various spectroscopic techniques. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is important to note that while this document is constructed based on established spectroscopic principles for fluorinated organic compounds, specific experimental data for this compound is not widely available in public literature. Therefore, the data presented herein is predictive and intended to serve as a reference for researchers and scientists in the fields of materials science and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-fluorine framework of this compound. Due to the presence of magnetically active nuclei (¹⁹F and ¹³C), both ¹⁹F NMR and ¹³C NMR are highly informative.
Expected ¹⁹F NMR Data
The ¹⁹F NMR spectrum is anticipated to be complex due to the presence of multiple, chemically non-equivalent fluorine environments and through-bond J-coupling between them. The chemical shifts are referenced to an external standard, typically CFCl₃ (trichlorofluoromethane) at 0.0 ppm.
| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Fₐ (axial, C2/C6) | -120 to -140 | ddd | ²JFF, ³JFF, ⁴JFF |
| Fₑ (equatorial, C2/C6) | -110 to -130 | ddd | ²JFF, ³JFF, ⁴JFF |
| Fₐ (axial, C3/C5) | -125 to -145 | ddd | ²JFF, ³JFF, ⁴JFF |
| Fₑ (equatorial, C3/C5) | -115 to -135 | ddd | ²JFF, ³JFF, ⁴JFF |
| Fₐ (axial, C4) | -130 to -150 | ddd | ²JFF, ³JFF, ⁴JFF |
| Fₑ (equatorial, C4) | -120 to -140 | ddd | ²JFF, ³JFF, ⁴JFF |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will show signals for the carbonyl carbon and the fluorinated carbons of the cyclohexane ring. The signals for the fluorinated carbons will be split into multiplets due to one-bond and two-bond C-F coupling.
| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹JCF (Hz) | Expected ²JCCF (Hz) |
| C1 (C=O) | 190 - 210 | t | - | ~20-30 |
| C2/C6 | 110 - 120 | t | ~250-270 | ~20-30 |
| C3/C5 | 110 - 120 | t | ~250-270 | ~20-30 |
| C4 | 110 - 120 | t | ~250-270 | ~20-30 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹⁹F NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer equipped with a fluorine probe.
-
Reference: External CFCl₃ standard.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 5 s
-
Number of Scans: 128 or higher for better signal-to-noise ratio.
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) at 0.0 ppm (from the deuterated solvent).
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 10-20 s (due to long relaxation times of quaternary carbons and carbons bearing fluorine).
-
Number of Scans: 1024 or higher.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of numerous C-F bonds will also give rise to strong absorptions in the fingerprint region.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 1750 - 1780 | Strong | C=O stretch | Ketone |
| 1100 - 1350 | Strong, Broad | C-F stretch | Fluoroalkane |
| 800 - 1000 | Medium | C-C stretch | Cycloalkane |
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for volatile compounds.
Expected Mass Spectrometry Data (EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆F₁₀O. Fragmentation will likely involve the loss of CO and various fluorocarbon fragments.
| m/z | Relative Intensity | Possible Fragment |
| 298 | Moderate | [C₆F₁₀O]⁺ (Molecular Ion) |
| 279 | Low | [C₆F₉O]⁺ |
| 270 | High | [C₅F₁₀]⁺ (Loss of CO) |
| 231 | Moderate | [C₅F₉]⁺ |
| 181 | Moderate | [C₄F₇]⁺ |
| 131 | High | [C₃F₅]⁺ |
| 100 | Moderate | [C₂F₄]⁺ |
| 69 | Very High | [CF₃]⁺ (Base Peak) |
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This technical guide provides a predictive but comprehensive overview of the key spectroscopic data for this compound, covering NMR, IR, and Mass Spectrometry. The provided tables of expected data, detailed experimental protocols, and the logical workflow diagram are intended to be a valuable resource for researchers. While experimental verification is essential, this guide serves as a robust starting point for the spectroscopic characterization of this highly fluorinated ketone.
Introduction to the Thermal Stability of Perfluorinated Ketones
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluorinated Ketones, with a Focus on Decafluorocyclohexanone Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of perfluorinated ketones, a class of compounds of interest for their unique chemical and physical properties. Due to a lack of publicly available, specific quantitative data on the thermal stability of this compound, this guide focuses on the well-characterized analogous compound, perfluoro(2-methyl-3-pentanone) (also known as Novec™ 1230 fluid or C6-F-ketone), and other relevant perfluorinated ketones. The principles, experimental methodologies, and decomposition pathways discussed are broadly applicable to the study of this compound.
Perfluorinated ketones are characterized by their high thermal stability, a result of the strong carbon-fluorine (C-F) bonds. However, at elevated temperatures, these compounds will decompose. The decomposition temperature and the resulting byproducts are critical parameters for safe handling, storage, and application, particularly in high-temperature environments. The thermal decomposition of these compounds typically proceeds through complex radical pathways, leading to the formation of various smaller fluorinated species.
Quantitative Data on Thermal Decomposition
Table 1: Thermal Decomposition Products of Perfluoro(2-methyl-3-pentanone) (C6 F-ketone) in the Presence of a Flame.
| Decomposition Product | Chemical Formula | Notes |
| Hydrogen Fluoride | HF | A primary and hazardous decomposition product.[1] |
| Carbonyl Fluoride | COF₂ | Another major hazardous decomposition product.[1] |
Note: The formation of these products is noted in the context of fire suppression, where the compound is exposed to a flame.[1]
Table 2: Identified Decomposition Products of Perfluoro-(3-methylbutan-2-one) (C5-F-Ketone) in an Electrical Switchgear Environment.
| Decomposition Product | Chemical Formula |
| Tetrafluoromethane | CF₄ |
| Hexafluoroethane | C₂F₆ |
| Hexafluoropropylene | C₃F₆ |
| 1,1,1,2,2,3,3-heptafluoropropane | C₃HF₇ |
Note: These products were identified in a specific application and may not be exhaustive of all thermal decomposition scenarios.
Experimental Protocols for Thermal Stability Analysis
The thermal stability of compounds like this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
Experimental Protocol: TGA of a Perfluorinated Ketone
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate crucible, typically platinum or alumina, which is inert to the sample and its decomposition products.
-
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) into the TGA crucible.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
The onset temperature of decomposition is determined from the initial point of mass loss.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Experimental Protocol: DSC of a Perfluorinated Ketone
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use an empty, hermetically sealed aluminum pan as a reference.
-
-
Sample Preparation:
-
Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan. Sealing is crucial for volatile liquids to prevent evaporation before decomposition.
-
-
Experimental Parameters:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature phase transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.
-
The onset temperature of the exothermic decomposition peak provides information on thermal stability.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the thermal stability of a perfluorinated ketone using TGA and DSC.
Caption: Workflow for Thermal Stability Analysis of Perfluorinated Ketones.
Conclusion
The thermal stability of this compound, while not quantitatively documented in readily available literature, can be inferred from the behavior of analogous perfluorinated ketones. These compounds are generally thermally stable but will decompose at elevated temperatures to form smaller, hazardous fluorinated compounds. A thorough investigation of the thermal properties of this compound would necessitate experimental analysis using TGA and DSC, following protocols similar to those outlined in this guide. For professionals in drug development and research, understanding the thermal stability profile is paramount for ensuring safety and defining stable operating conditions.
References
Decafluorocyclohexanone CAS number 1898-91-5 properties
An In-depth Technical Guide to Decafluorocyclohexanone (CAS 1898-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 1898-91-5, is a fully fluorinated cyclic ketone. Its chemical structure consists of a six-membered carbon ring where all hydrogen atoms have been substituted with fluorine, with the exception of the carbonyl group. This high degree of fluorination imparts unique physicochemical properties, making it a compound of interest in various fields, including materials science and as a building block in organic synthesis.
In the context of drug development, the incorporation of fluorine into molecular scaffolds is a widely used strategy to enhance key pharmacological characteristics.[1] Fluorination can significantly improve metabolic stability by blocking sites susceptible to enzymatic attack, modulate lipophilicity (LogP) and acidity/basicity (pKa), and alter binding affinity to target proteins.[1] As a fluorinated scaffold, this compound represents a valuable synthon for creating novel therapeutic agents with potentially optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides a comprehensive overview of the known properties, safety information, and potential applications of this compound, with a focus on its relevance to the scientific and drug development communities.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are summarized below. This data is compiled from various chemical suppliers and safety data sheets.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 1898-91-5 | [2] |
| Molecular Formula | C₆F₁₀O | [2][3] |
| Molecular Weight | 278.05 g/mol | [2][3] |
| Exact Mass | 277.979 g/mol | [3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 155 °C at 760 mmHg | [5] |
| Melting Point | -47 °C | [4][5] |
| Density | 0.947 g/cm³ | [4] |
| Vapor Pressure | 4.5 mbar @ 20 °C | [4] |
| Flash Point | 58 °C (Closed Cup) | [4] |
| Water Solubility | Soluble | [4] |
| logP (n-octanol/water) | 3.2 (XLogP3) / 0.86 @ 25 °C | [3][5] |
Spectroscopic Data (Expected)
While specific spectra for this compound are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and general principles of spectroscopic analysis for ketones and fluorinated compounds.
| Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹ for a saturated cyclic ketone.[6] Strong C-F stretching bands in the region of 1000-1400 cm⁻¹. |
| ¹³C NMR Spectroscopy | A distinctive peak for the carbonyl carbon in the downfield region, typically between 190-215 ppm.[6] Multiple signals for the CF₂ groups, showing splitting due to C-F coupling. |
| ¹⁹F NMR Spectroscopy | Multiple complex signals are expected due to the different chemical environments of the fluorine atoms and F-F coupling. This technique would be critical for structural confirmation. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z ≈ 277.98.[3] Characteristic fragmentation patterns for cyclic ketones, including alpha-cleavage, are expected.[6] |
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate Personal Protective Equipment (PPE).
GHS Classification and Hazards
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapor.[5][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Danger | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[5][7] |
| Skin Corrosion/Irritation | GHS07 | Danger | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[5][7] |
| Specific Target Organ Toxicity | GHS07 | Danger | H335: May cause respiratory irritation.[5][8] |
Safe Handling and Storage
-
Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical equipment and non-sparking tools.[7] Avoid breathing vapors or mist.[5] Wash skin thoroughly after handling.[5] Wear protective gloves, protective clothing, and eye/face protection.[5]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[5] Keep cool.[5]
-
First Aid (Eyes) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]
-
First Aid (Skin) : Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
First Aid (Ingestion) : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Experimental Protocols
The following sections provide detailed methodologies for representative experiments involving a fluorinated ketone like this compound.
Protocol 1: Structural Elucidation via Spectroscopy
This protocol outlines a standard workflow for confirming the identity and purity of a sample of this compound.
Objective : To verify the structure of CAS 1898-91-5 using Mass Spectrometry, and IR, ¹³C, and ¹⁹F NMR spectroscopy.
Methodology :
-
Sample Preparation :
-
For IR: Prepare a thin film of the neat liquid sample between two KBr or NaCl plates.
-
For NMR: Prepare a ~5-10 mg/mL solution in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
For MS: Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry :
-
Acquire a high-resolution mass spectrum (HRMS) using an ESI or EI source to determine the exact mass.
-
Compare the observed m/z of the molecular ion peak with the calculated exact mass (277.979) to confirm the molecular formula (C₆F₁₀O).
-
-
Infrared (IR) Spectroscopy :
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the strong C=O stretch characteristic of a ketone (expected ~1715 cm⁻¹).
-
Identify the strong, complex absorption bands in the 1400-1000 cm⁻¹ region, characteristic of C-F bonds.
-
-
NMR Spectroscopy :
-
Acquire a ¹³C NMR spectrum. Identify the carbonyl carbon resonance (expected 190-215 ppm).
-
Acquire a ¹⁹F NMR spectrum. This is the most diagnostic technique. Analyze the chemical shifts, integrations, and coupling patterns to confirm the presence of five distinct CF₂ groups.
-
-
Data Analysis :
-
Combine all spectroscopic data to build a complete picture of the molecule. The workflow for this logical process is illustrated in the diagram below.
-
Caption: Workflow for the structural elucidation of this compound.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is adapted from standard methodologies to assess how a compound like this compound (or a derivative thereof) is metabolized by liver enzymes.[1] High stability is often a desirable trait in drug candidates.
Objective : To determine the rate of metabolic degradation of a test compound using human liver microsomes.
Methodology :
-
Reagent Preparation :
-
Prepare a stock solution (e.g., 10 mM) of the test compound (a derivative of this compound) in DMSO.
-
Prepare a NADPH regenerating solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
-
Incubation :
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
-
Time Points and Quenching :
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Processing :
-
Centrifuge the quenched plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis :
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line to calculate the degradation rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Caption: Experimental workflow for an in vitro metabolic stability assay.
Applications in Synthesis and Drug Development
Perfluorinated compounds are important precursors in synthetic chemistry. This compound can serve as a starting material for a variety of other fluorinated molecules.
Synthetic Utility
The ketone functional group is one of the most versatile in organic chemistry, allowing for a wide range of transformations. For this compound, these include:
-
Nucleophilic Addition : Reactions with Grignard reagents or organolithiums to form tertiary alcohols.
-
Reduction : Conversion to decafluorocyclohexanol using reducing agents like sodium borohydride.
-
Wittig Reaction : Conversion of the carbonyl to a C=C double bond.
-
Reductive Amination : Formation of fluorinated amines.
The strong electron-withdrawing effect of the ten fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, potentially altering its reactivity compared to non-fluorinated cyclohexanone.
Relevance in Drug Design
The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[1] While this compound itself is not a drug, its derivatives could be incorporated into larger molecules to leverage the benefits of fluorination.
-
Metabolic Blocking : The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] Incorporating a perfluorinated ring can dramatically increase a drug's half-life.
-
Conformational Control : The steric bulk and electronics of fluorine atoms can lock the cyclohexane ring into a specific conformation, which can be beneficial for optimizing binding to a biological target.[1]
-
Modulating Physicochemical Properties : Fluorination generally increases lipophilicity, which can affect a drug's ability to cross cell membranes. This property can be fine-tuned to achieve the desired ADME profile.[1]
The diagram below illustrates the logical flow of how a building block like this compound might be used in a fragment-based drug discovery program.
Caption: Role of a fluorinated scaffold in a drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 1898-91-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. louisville.edu [louisville.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. greenfield.com [greenfield.com]
Reactivity of Decafluorocyclohexanone with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decafluorocyclohexanone, a perfluorinated cyclic ketone, exhibits exceptionally high reactivity towards nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effects of the ten fluorine atoms, which render the carbonyl carbon highly electrophilic. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including water, alcohols, thiols, and amines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw upon the well-documented chemistry of hexafluoroacetone (HFA), a closely related and extensively studied perfluorinated ketone, to illustrate the expected reaction pathways and provide analogous quantitative data and experimental protocols.
Introduction: The Enhanced Electrophilicity of Perfluorinated Ketones
The substitution of hydrogen atoms with fluorine dramatically alters the electronic properties of organic molecules. In ketones, the presence of multiple fluorine atoms, particularly on the α-carbons, significantly increases the partial positive charge on the carbonyl carbon. This is due to the immense inductive effect (-I) of fluorine, the most electronegative element.
Consequently, perfluorinated ketones like this compound are substantially more reactive towards nucleophiles than their non-fluorinated counterparts. Nucleophilic attack on the carbonyl carbon is both kinetically and thermodynamically favored. A common characteristic of many small perfluorinated ketones is their tendency to form stable hydrates (gem-diols) in the presence of water.[1][2]
Reaction with Water: Hydrate Formation
This compound is expected to react readily and reversibly with water to form the corresponding gem-diol, decafluorocyclohexane-1,1-diol. This reaction is typically rapid and often proceeds without the need for a catalyst.
Caption: Reversible hydration of this compound.
The equilibrium for this reaction is expected to lie significantly towards the hydrate form. For comparison, the equilibrium constant (Keq) for the hydration of hexafluoroacetone is approximately 10⁶ M⁻¹, whereas for acetone, it is only 10⁻³ M⁻¹.[3] This highlights the profound stabilizing effect of the electron-withdrawing trifluoromethyl groups on the gem-diol. Given the similar electronic environment, a large equilibrium constant is also anticipated for this compound.
Experimental Consideration:
Due to this high propensity for hydration, reactions involving this compound often require strictly anhydrous conditions to prevent the formation of the unreactive hydrate, which can sequester the ketone from the desired reaction pathway.[1][2]
Reaction with Alcohols: Hemiacetal and Acetal Formation
In the presence of an alcohol, this compound will undergo nucleophilic addition to form a hemiacetal. This reaction is analogous to hydrate formation and is also reversible. In the presence of an acid catalyst and excess alcohol, the reaction can proceed further to form an acetal, with the elimination of a water molecule.
Caption: Formation of hemiacetals and acetals.
The high electrophilicity of the carbonyl carbon in this compound facilitates the initial nucleophilic attack by the alcohol, which is a relatively weak nucleophile.
Reaction with Thiols: Thiohemiacetal and Thioacetal Formation
Thiols are generally more nucleophilic than alcohols and react readily with perfluorinated ketones.[4] The reaction of this compound with a thiol (RSH) is expected to yield a thiohemiacetal. Similar to acetal formation, reaction with a second equivalent of thiol, typically under acidic conditions, would lead to the formation of a thioacetal.
Caption: Reaction pathway with thiols.
Given the high nucleophilicity of thiolates (RS⁻), the reaction can also be performed under basic conditions, where the deprotonated thiol acts as a potent nucleophile.[5]
Reaction with Amines: Hemiaminal and Imine Formation
Primary and secondary amines react rapidly with perfluorinated ketones. The reaction of this compound with a primary amine (RNH₂) is expected to initially form a hemiaminal. This intermediate is often unstable and readily dehydrates to form an imine (a Schiff base).
Caption: Imine formation from a primary amine.
With ammonia, hexafluoroacetone forms a stable hemiaminal, (CF₃)₂C(OH)(NH₂), which can be isolated.[3] Dehydration to the corresponding imine requires a separate step with a dehydrating agent like phosphoryl chloride.[6][7] A similar reactivity pattern is anticipated for this compound. Secondary amines will react to form hemiaminals, which, lacking a proton on the nitrogen for elimination, may be more stable or undergo alternative reactions.
Quantitative Data (Analogous Reactions with Hexafluoroacetone)
| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |
| Water | H₂O | Aqueous solution | (CF₃)₂C(OH)₂ | Quantitative (Keq ≈ 10⁶ M⁻¹) | [3] |
| Ammonia | NH₃ | Ether, -78°C | (CF₃)₂C(OH)NH₂ | High | [3][6] |
| Ammonia + POCl₃ | NH₃, then POCl₃ | Pyridine, 40-100°C | (CF₃)₂C=NH | 67% | [6] |
| Various | Activated aromatics, olefins, dienes | Varies | Adducts | Generally high | [8] |
Experimental Protocols (Analogous Reactions with Hexafluoroacetone)
The following protocols are adapted from established procedures for hexafluoroacetone and can serve as a starting point for designing experiments with this compound, with appropriate adjustments for molecular weight and physical state.
General Workflow for Nucleophilic Addition
Caption: General experimental workflow for reactions.
Protocol for Imine Synthesis from Hexafluoroacetone and Ammonia
(Adapted from Organic Syntheses, Coll. Vol. 6, p.644 (1988); Vol. 51, p.70 (1971))[6]
Step 1: Hemiaminal Formation. A three-necked flask equipped with a stirrer, a gas-inlet tube, and a dry ice-cooled condenser is charged with anhydrous ether (1 L) and cooled to -78°C. Hexafluoroacetone (462 g, 2.78 mol) is condensed into the flask. Gaseous ammonia (47 g, 2.76 mol) is then passed into the stirred solution over 2-3 hours. The product, hexafluoroacetone-ammonia adduct ((CF₃)₂C(OH)NH₂), precipitates as a white solid.
Step 2: Dehydration to Imine. The gas-inlet tube is replaced with a dropping funnel, and the reaction mixture is heated to 40°C. Phosphorus oxychloride (394 g, 2.57 mol) is added dropwise at a rate to maintain a gentle reflux. The product, hexafluoroacetone imine, is a volatile liquid (b.p. 16°C) and is collected in a cold trap cooled to -30°C. After the addition is complete, the reaction mixture is heated to 100°C for 30 minutes to drive the remaining product into the trap. The collected product is then purified by distillation.
Caution: Hexafluoroacetone is a toxic, corrosive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
Conclusion
This compound is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with a wide range of nucleophiles. Its reactivity is comparable to, and likely exceeds, that of non-cyclic perfluorinated ketones like hexafluoroacetone. The primary products are gem-diols, hemiacetals, thiohemiacetals, and hemiaminals, with the latter often dehydrating to form stable imines. The high propensity for hydrate formation necessitates the use of anhydrous conditions for most synthetic applications. The data and protocols provided for the analogous hexafluoroacetone serve as a valuable guide for researchers exploring the rich and versatile chemistry of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solved The reaction of hexafluoroacetone with ammonia stops | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Synthesis of Decafluorocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of decafluorocyclohexanone, a fully fluorinated derivative of cyclohexanone. While the direct, exhaustive fluorination of cyclohexanone presents significant challenges and is not well-documented in readily available scientific literature, this document outlines alternative and theoretical approaches based on established perfluorination methodologies. The information is intended to guide researchers in developing synthetic strategies for this and similar perfluorinated ketones.
Introduction to Perfluorinated Ketones
Perfluorinated ketones are a class of organic compounds in which all hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including high thermal stability, chemical inertness, and strong electron-withdrawing effects. These characteristics make them valuable intermediates in the synthesis of fluorinated polymers, specialized solvents, and biologically active molecules. The synthesis of this compound, specifically, is of interest for creating novel fluorinated materials and as a building block in medicinal chemistry.
Challenges in Direct Fluorination of Cyclohexanone
The direct fluorination of cyclohexanone to yield this compound is a conceptually straightforward but practically difficult transformation. The use of elemental fluorine is hazardous and often leads to fragmentation of the carbon skeleton due to the high exothermicity of C-H to C-F bond conversion. Milder fluorinating agents, such as Selectfluor™, are typically used for selective mono- or di-fluorination rather than exhaustive perfluorination.[1][2][3]
Established Methods for Perfluorination
Several powerful techniques have been developed for the perfluorination of organic compounds, which could theoretically be applied to the synthesis of this compound. These methods generally involve highly reactive fluorinating agents and specialized equipment.
Electrochemical Fluorination (Simons Process)
The Simons process is a well-established industrial method for producing perfluorinated compounds.[4] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[4] The organic substrate is oxidized at a nickel anode, leading to the replacement of hydrogen atoms with fluorine.
Theoretical Application to Cyclohexanone:
Cyclohexanone could be subjected to the Simons process to yield a mixture of perfluorinated products. The primary product would likely be dodecafluorocyclohexane, the fully saturated perfluorinated alkane. The formation of this compound would depend on the stability of the carbonyl group under the harsh, acidic conditions of the electrolysis. Cleavage of the C-C bonds and the formation of perfluoroacyl fluorides are common side reactions.[5][6]
General Experimental Setup:
A typical Simons electrochemical cell consists of a nickel anode and a steel or nickel cathode immersed in a solution of the organic substrate in anhydrous hydrogen fluoride. The electrolysis is carried out at a constant voltage (typically 5-6 V) and low temperature to control the reaction.[4]
High-Valency Metal Fluoride Reagents (e.g., Cobalt(III) Fluoride)
Reagents such as cobalt(III) fluoride (CoF₃) are powerful fluorinating agents used for the vapor-phase perfluorination of hydrocarbons. The organic substrate is passed over a heated bed of the metal fluoride, which is consumed in the reaction and subsequently regenerated by passing elemental fluorine over the resulting lower-valency metal fluoride.
Theoretical Application to Cyclohexanone:
Vapor-phase fluorination of cyclohexanone over heated cobalt(III) fluoride could potentially yield this compound. However, the high temperatures required can lead to skeletal rearrangement and fragmentation. The reaction typically produces a complex mixture of fluorinated products that require careful separation.
Alternative Synthetic Routes to this compound
Given the challenges of direct fluorination, alternative multi-step synthetic pathways may offer a more controlled approach to this compound.
From Perfluorocyclohexane Derivatives
A plausible route could involve the functionalization of a pre-fluorinated C6 ring. For instance, the oxidation of dodecafluorocyclohexane is a potential, though challenging, method. A more feasible approach might start from a partially fluorinated cyclohexane derivative that can be selectively oxidized and then further fluorinated.
Hydrolysis of Perfluorocyclohexene Derivatives
Another strategy could involve the synthesis of a suitable perfluorinated cyclohexene derivative, followed by hydrolysis or oxidation to introduce the ketone functionality. For example, the hydrolysis of a perfluorinated enol ether of cyclohexane could yield the desired ketone.
Data Summary
Due to the lack of specific literature on the direct synthesis of this compound from cyclohexanone, a quantitative data table cannot be provided. However, the following table summarizes the general conditions for the perfluorination methods discussed.
| Method | Fluorinating Agent | Typical Substrate | Solvent/Medium | Temperature | Pressure | Typical Yield | Key Challenges |
| Electrochemical Fluorination (Simons Process) | HF (via electrolysis) | Hydrocarbons, Ethers, Amines | Anhydrous HF | Low (e.g., 0-10 °C) | Atmospheric | Variable, often moderate to low | Product mixture, skeletal rearrangement, handling of HF |
| High-Valency Metal Fluoride | CoF₃, AgF₂, MnF₃ | Volatile Hydrocarbons | Vapor Phase | 150-400 °C | Atmospheric | Variable | High temperatures, product mixture, reactor design |
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a perfluorinated compound using a high-valency metal fluoride, which is a potential, though unconfirmed, route to this compound.
Caption: Generalized workflow for the synthesis of a perfluorinated ketone via vapor-phase fluorination.
Conclusion
The synthesis of this compound via direct fluorination of cyclohexanone remains a significant synthetic challenge with limited specific documentation in the scientific literature. Researchers aiming to prepare this compound should consider established perfluorination methods such as electrochemical fluorination or the use of high-valency metal fluorides, while being mindful of the potential for complex product mixtures and the need for specialized equipment. Alternative, multi-step synthetic routes starting from pre-fluorinated precursors may offer a more controlled and viable pathway to this interesting and potentially valuable molecule. Further research and publication in this specific area are needed to establish a reliable and high-yielding synthetic protocol.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Formation of Decafluorocyclohexanone from Decafluoro-1,2-epoxycyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for the formation of decafluorocyclohexanone from its precursor, decafluoro-1,2-epoxycyclohexane. This isomerization is a key transformation in the synthesis of highly fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document outlines the primary catalytic methods for this rearrangement, including the use of fluorinated alumina/silica alumina and strong Lewis acids. Detailed, generalized experimental protocols are provided, along with a summary of reaction parameters in tabular format for easy comparison. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Perfluorinated cyclic ketones, such as this compound, are valuable building blocks in the synthesis of complex fluorinated molecules. Their unique electronic properties and steric profiles make them attractive intermediates for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The isomerization of the readily available decafluoro-1,2-epoxycyclohexane presents a direct and efficient route to this important ketone. This transformation typically involves a rearrangement reaction catalyzed by either solid-supported catalysts or strong Lewis acids. Understanding the nuances of these catalytic systems is crucial for achieving high yields and purity of the desired product. This guide will delve into the known methodologies for this conversion, providing a practical framework for laboratory synthesis.
Synthesis of Starting Material: Decafluoro-1,2-epoxycyclohexane
The starting material, decafluoro-1,2-epoxycyclohexane, is typically synthesized by the epoxidation of perfluorocyclohexene. This can be achieved using various oxidizing agents. A common method involves the use of a hypochlorite solution in the presence of a phase-transfer catalyst and a suitable organic solvent like acetonitrile.
Catalytic Isomerization to this compound
The core of this technical guide focuses on the catalytic rearrangement of decafluoro-1,2-epoxycyclohexane to this compound. Two primary catalytic systems have been reported for this transformation.
Heterogeneous Catalysis using Fluorinated Alumina or Silica Alumina
A patented method describes the use of a solid catalyst, specifically fluorinated alumina or fluorinated silica alumina, to effect the isomerization. This method offers the advantages of easier catalyst separation and potential for continuous flow processes.
Experimental Protocol (General)
-
Catalyst Preparation:
-
Alumina or silica alumina is treated with a fluorinating agent, such as hydrogen fluoride, to achieve a specific fluorine content (e.g., 10% by weight). The material is then calcined at an elevated temperature to activate the catalytic sites.
-
-
Isomerization Reaction:
-
A stream of decafluoro-1,2-epoxycyclohexane, either in the gas phase or as a liquid, is passed through a packed bed reactor containing the fluorinated alumina or silica alumina catalyst.
-
The reaction is typically carried out at elevated temperatures, generally in the range of 100°C to 200°C.
-
An inert carrier gas, such as nitrogen, may be used. The presence of a small amount of oxygen in the gas stream has been reported to be beneficial in some cases.
-
-
Product Isolation:
-
The product stream exiting the reactor is cooled and condensed.
-
The collected liquid is then purified by fractional distillation to isolate the this compound.
-
Homogeneous Catalysis using Lewis Acids
Strong Lewis acids are known to catalyze the rearrangement of epoxides to carbonyl compounds. Antimony pentafluoride (SbF₅) is a particularly effective, albeit highly reactive, Lewis acid for this purpose.
Experimental Protocol (General)
-
Reaction Setup:
-
A solution of decafluoro-1,2-epoxycyclohexane in an inert, anhydrous solvent (e.g., a perfluorinated solvent or a highly fluorinated ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be equipped with a magnetic stirrer and a means of temperature control.
-
-
Catalyst Addition:
-
A catalytic amount of antimony pentafluoride is carefully added to the stirred solution. The reaction is often exothermic, and the addition may need to be done portion-wise or at a reduced temperature to control the reaction rate.
-
-
Reaction and Monitoring:
-
The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to mildly elevated temperatures) until the reaction is complete. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a suitable reagent to neutralize the Lewis acid (e.g., by pouring the mixture onto crushed ice or adding a source of fluoride ions like sodium fluoride).
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
-
Data Presentation
The following tables summarize the key parameters for the catalytic isomerization of decafluoro-1,2-epoxycyclohexane.
Table 1: Heterogeneous Catalysis Parameters
| Parameter | Value |
| Catalyst | Fluorinated Alumina or Fluorinated Silica Alumina |
| Fluorine Content | ~10% by weight |
| Reaction Temperature | 100 - 200 °C |
| Phase | Gas or Liquid |
| Catalyst Separation | Filtration |
| Product Purification | Fractional Distillation |
Table 2: Homogeneous Catalysis Parameters
| Parameter | Value |
| Catalyst | Antimony Pentafluoride (SbF₅) |
| Solvent | Anhydrous, inert (e.g., perfluorinated solvents) |
| Reaction Temperature | Room Temperature to elevated |
| Work-up | Quenching, Extraction |
| Product Purification | Fractional Distillation |
Mandatory Visualizations
The following diagrams illustrate the reaction pathway and a generalized experimental workflow.
Caption: Reaction pathway for the isomerization of decafluoro-1,2-epoxycyclohexane.
Caption: Generalized workflows for heterogeneous and homogeneous catalysis.
Safety Considerations
-
Perfluorinated Compounds: While generally of low toxicity, perfluorinated compounds should be handled with care in a well-ventilated fume hood.
-
Antimony Pentafluoride: SbF₅ is extremely corrosive, toxic, and reacts violently with water. It should be handled with extreme caution using appropriate personal protective equipment (gloves, goggles, face shield) in a dry, inert atmosphere.
-
High Temperatures and Pressures: The heterogeneous catalytic process may involve high temperatures. Appropriate safety measures for high-temperature reactions should be in place.
Conclusion
The formation of this compound from decafluoro-1,2-epoxycyclohexane is a valuable transformation for accessing a key fluorinated building block. Both heterogeneous catalysis with fluorinated alumina/silica alumina and homogeneous catalysis with strong Lewis acids like antimony pentafluoride are viable methods. The choice of method will depend on factors such as scale, available equipment, and desired catalyst handling procedures. The generalized protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important synthetic step. Further investigation into milder and more selective catalysts could be a fruitful area for future research.
Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific quantum chemical calculation data for decafluorocyclohexanone in the reviewed literature, this guide utilizes experimental data for this compound where available and supplements it with theoretical data from quantum chemical calculations performed on cyclohexanone as a representative structural analog. This approach provides a foundational understanding of the expected molecular properties and a framework for future computational studies. All theoretical data for cyclohexanone is clearly identified.
Introduction
This compound ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest due to its unique physicochemical properties, including high thermal stability and strong electron-withdrawing characteristics. These attributes make it a valuable building block in the synthesis of advanced materials and a potential scaffold in medicinal chemistry. Understanding the molecule's electronic structure, geometry, and vibrational properties is paramount for predicting its reactivity, designing novel derivatives, and elucidating its interactions in biological systems.
Quantum chemical calculations offer a powerful in-silico approach to probe the molecular characteristics of this compound at the atomic level.[1] This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies pertinent to the study of this molecule. It presents available experimental data alongside representative theoretical data from its non-fluorinated analog, cyclohexanone, to serve as a foundational reference for researchers.
Theoretical and Computational Methodology
The insights presented in this guide are derived from established quantum chemical methods. While specific studies on this compound are sparse, the computational protocols outlined below are standard for the theoretical analysis of cyclic ketones.
Computational Details for Cyclohexanone (Analog)
The geometric and vibrational data for the cyclohexanone analog presented herein are typically obtained using Density Functional Theory (DFT). A common computational approach involves:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT, often employing the B3LYP functional, which provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for electronegative atoms.
-
Calculation Type:
-
Geometry Optimization: To locate the minimum energy structure of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate vibrational frequencies and intensities for IR and Raman spectra.
-
Experimental Data for this compound
Experimental characterization of this compound has provided key spectroscopic data points. The synthesis of this compound can be achieved through the fluorination of cyclohexyl acetate followed by hydrolysis.[2][3]
Molecular Geometry
The following table presents typical calculated geometric parameters for the cyclohexanone ring, which can serve as a baseline for understanding the core structure.
Table 1: Calculated Geometric Parameters of the Cyclohexanone Ring (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Typical Calculated Value (Cyclohexanone) |
| Bond Lengths (Å) | C=O | ~1.22 Å |
| C-C (adjacent to C=O) | ~1.52 Å | |
| C-C | ~1.54 Å | |
| C-H | ~1.10 Å | |
| Bond Angles (°) | O=C-C | ~121° |
| C-C-C (in ring) | ~111° | |
| H-C-H | ~108° |
Note: These values are for the parent cyclohexanone molecule and are expected to be altered in this compound due to the substitution of hydrogen with fluorine.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.
Experimental Infrared Data for this compound
A key experimental finding for this compound is the position of its carbonyl (C=O) stretching frequency in the infrared spectrum.
-
C=O Stretch: 1800 cm⁻¹
This high frequency, compared to a typical ketone C=O stretch (around 1715 cm⁻¹), is a direct consequence of the strong electron-withdrawing effect of the ten fluorine atoms. This effect leads to a shortening and strengthening of the C=O bond.
Theoretical Vibrational Frequencies for Cyclohexanone
The following table summarizes key calculated vibrational frequencies for the cyclohexanone molecule. These assignments provide a reference for the types of vibrational modes expected in the perfluorinated analog.
Table 2: Selected Calculated Vibrational Frequencies and Assignments for Cyclohexanone (B3LYP/6-311++G(d,p))
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |
| C=O Stretch | ~1715 | Carbonyl group stretching |
| CH₂ Scissoring | ~1450 | Bending motion of CH₂ groups |
| C-C Stretch | ~1100 - 1200 | Stretching of the carbon ring framework |
| Ring Breathing | ~800 | Symmetric expansion/contraction of the ring |
Computational Workflow
A typical workflow for the quantum chemical analysis of a molecule like this compound is depicted in the following diagram. This process outlines the logical steps from initial structure preparation to the final analysis of molecular properties.
Conclusion
This technical guide has provided a foundational overview of the quantum chemical considerations for this compound. While specific computational studies on this molecule are lacking in the current literature, this document serves as a valuable resource by presenting available experimental data and leveraging theoretical data from its structural analog, cyclohexanone. The provided tables of geometric and vibrational data, along with the computational workflow, offer a starting point for researchers and professionals in drug development to initiate and interpret future in-silico investigations of this and related fluorinated compounds. Further computational studies are warranted to fully elucidate the unique electronic and structural properties of this compound.
References
Solubility of Decafluorocyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of decafluorocyclohexanone in common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide establishes a framework for understanding its solubility based on the well-documented behavior of structurally similar perfluorinated compounds. It offers a qualitative assessment of its expected solubility in a range of solvents and provides a detailed experimental protocol for researchers to determine precise quantitative solubility data. This document is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are considering the use of this compound as a solvent, reagent, or building block.
Introduction to this compound and its Solubility
This compound, (C₆F₁₀O), is a perfluorinated cyclic ketone. The replacement of all hydrogen atoms with fluorine imparts unique physicochemical properties, including high density, thermal stability, and chemical inertness. These characteristics make it a compound of interest in various applications, including as a solvent in specialized reactions, a building block in the synthesis of fluorinated materials, and in the development of new pharmaceutical agents.
The solubility of a compound is a critical parameter in its application. For drug development, solubility influences bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction medium and purification methods. Perfluorinated compounds, such as this compound, are known for their unique solubility profiles, often being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar hydrocarbon solvents). This behavior is attributed to the weak intermolecular interactions between fluorocarbons and hydrocarbons.
Predicted Solubility of this compound
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Fluorinated | Perfluorohexane | High | "Like dissolves like"; strong favorable interactions between fluorinated molecules. |
| Hexafluoroisopropanol | High | Fluorinated alcohol with polar and non-polar characteristics suitable for dissolving fluorinated compounds. | |
| Non-Polar Aprotic | Hexane | Moderate to Low | Perfluorocyclohexane shows good solubility in hexane[1]; however, the polar ketone group in this compound may reduce miscibility. |
| Toluene | Moderate to Low | Similar to hexane, the aromatic nature of toluene may offer slightly better interaction than a simple alkane. Perfluorocyclohexane is soluble in toluene.[1] | |
| Chloroform | Moderate | A chlorinated solvent that can dissolve a range of polar and non-polar compounds. Perfluorocyclohexane is soluble in chloroform.[1] | |
| Polar Aprotic | Acetone | Moderate to Low | The ketone group may allow for some interaction, but the large fluorinated backbone will likely limit solubility. |
| Acetonitrile | Low | The high polarity of acetonitrile is generally not favorable for dissolving perfluorinated compounds. | |
| Dimethyl Sulfoxide (DMSO) | Low to Insoluble | A highly polar solvent, unlikely to be a good solvent for a perfluorinated compound. | |
| Polar Protic | Methanol | Low to Insoluble | The hydroxyl group and high polarity make it a poor solvent for perfluorinated compounds. The solubility of other per- and polyfluoroalkyl substances (PFAS) in alcohols generally decreases with longer carbon chain lengths of the alcohol.[2] |
| Ethanol | Low to Insoluble | Similar to methanol, the polarity and hydrogen bonding network of ethanol are not conducive to dissolving this compound. | |
| Water | Insoluble | Perfluorinated compounds are characteristically hydrophobic.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3][4] The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., hexane, toluene, acetone)
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Constant temperature water bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with an appropriate detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))
3.2. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" means that there should be undissolved this compound visible after equilibration.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vial at a constant speed (e.g., 150-300 RPM) for a sufficient time to reach equilibrium.[5] A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaker and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.
-
Analyze the standard solutions using the chosen analytical method (e.g., GC-FID) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
3.3. Considerations and Best Practices
-
Purity of Materials: Ensure that both the this compound and the organic solvent are of high purity, as impurities can affect solubility.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
-
Equilibrium Time: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration is constant.
-
pH (for aqueous solutions): While not directly applicable to organic solvents, if measuring solubility in a mixed aqueous-organic system, the pH must be controlled and reported as it can significantly affect the solubility of ionizable compounds.[5]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Logical Framework for Solvent Selection
Caption: Solvent selection based on the "like dissolves like" principle.
References
Methodological & Application
Application Notes and Protocols for C₆ Fluorinated Ketones in Fire Extinguishing Compositions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific data for decafluorocyclohexanone in the public domain, this document utilizes data for its structural isomer, perfluoro(2-methyl-3-pentanone) (CAS No. 756-13-8), also known as FK-5-1-12. This compound shares the same chemical formula (C₆F₁₂O) and is a well-characterized and commercially available clean agent fire suppressant. The information presented herein should be considered representative of C₆ fluorinated ketones.
Introduction
Perfluoro(2-methyl-3-pentanone) is a colorless, odorless, and electrically non-conductive liquid that vaporizes upon discharge as a fire extinguishing agent. It belongs to the class of fluorinated ketones and is recognized as a clean agent, meaning it leaves no residue and is safe for use in occupied spaces and on sensitive electronic equipment.[1] Its primary mechanism of fire suppression is physical, through the absorption of heat, which cools the flame to a point where the combustion reaction cannot be sustained.[2][3] This compound is an effective alternative to traditional fire suppressants like halons, with a favorable environmental profile.
Physicochemical and Environmental Properties
The key physical and environmental properties of perfluoro(2-methyl-3-pentanone) are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂O | [4][5] |
| Molecular Weight | 316.04 g/mol | [4][6] |
| Boiling Point | 49.2 °C | [4] |
| Melting Point | -108 °C | [4][5] |
| Density (liquid, 25°C) | 1.6 g/cm³ | [4][5] |
| Vapor Pressure (25°C) | 40.4 kPa | [7] |
| Ozone Depletion Potential (ODP) | 0 | [1][7][8] |
| Global Warming Potential (GWP, 100-year) | < 1 | [1][7][8] |
| Atmospheric Lifetime | ~5 days | [7] |
Fire Suppression Performance
The fire extinguishing efficacy of perfluoro(2-methyl-3-pentanone) is determined by its minimum extinguishing concentration (MEC), which is the volumetric concentration of the agent in air required to extinguish a flame of a specific fuel. The MEC is typically determined using the cup-burner method.
| Fuel Type (Class) | Minimum Extinguishing Concentration (MEC) |
| n-Heptane (Class B) | 4.2 - 5.9% by volume |
| Class A Fires (e.g., wood, paper) | Design concentrations are typically based on Class B values plus a safety factor. |
| Class C Fires (energized electrical) | Effective due to its non-conductive nature. |
Note: The design concentration for fire suppression systems is typically the MEC plus a safety factor of 20-30% as per NFPA 2001 standards.
Experimental Protocols
Determination of Minimum Extinguishing Concentration (MEC) using the Cup-Burner Method
This protocol outlines the standardized procedure for determining the MEC of a gaseous fire extinguishing agent for flammable liquid fuels, based on the principles described in NFPA 2001 and related literature.
Objective: To determine the minimum volumetric concentration of perfluoro(2-methyl-3-pentanone) in air that will extinguish a diffusion flame of a specific liquid fuel (e.g., n-heptane) under controlled laboratory conditions.
Apparatus:
-
Cup Burner: A standardized apparatus consisting of a fuel cup, a concentric cylindrical glass chimney, and a system for introducing a controlled mixture of air and the extinguishing agent.
-
Fuel: High-purity liquid fuel (e.g., n-heptane).
-
Air Supply: A source of clean, dry air with a calibrated flowmeter.
-
Agent Supply: A cylinder of perfluoro(2-methyl-3-pentanone) with a pressure regulator and a calibrated mass flow controller.
-
Mixing Chamber: To ensure a homogenous mixture of air and agent before entering the chimney.
-
Gas Analyzer: An oxygen analyzer to measure the concentration of the agent in the air-agent mixture.
-
Ignition Source: A suitable igniter to light the fuel.
Procedure:
-
Preparation:
-
Fill the fuel cup with the test fuel to a predetermined level.
-
Position the fuel cup within the glass chimney.
-
Establish a stable, calibrated flow of air through the chimney (typically 40 L/min).
-
-
Ignition and Pre-burn:
-
Ignite the fuel in the cup.
-
Allow the flame to stabilize for a pre-burn period of approximately 1-2 minutes.
-
-
Agent Introduction:
-
Gradually introduce the perfluoro(2-methyl-3-pentanone) vapor into the air stream.
-
Continuously monitor the concentration of the agent in the air-agent mixture using the gas analyzer.
-
-
Extinguishment:
-
Increase the agent concentration incrementally until the flame is extinguished.
-
The concentration at which the flame is extinguished is recorded as the Minimum Extinguishing Concentration (MEC).
-
-
Data Recording and Analysis:
-
Record the flow rates of air and agent at the point of extinguishment.
-
Calculate the volumetric concentration of the agent in the mixture.
-
Repeat the experiment multiple times (at least 3) to ensure reproducibility and calculate the average MEC.
-
Fire Suppression Mechanism
The primary fire suppression mechanism of perfluoro(2-methyl-3-pentanone) is physical, involving heat absorption. Upon discharge, the liquid agent rapidly vaporizes, a process that requires a significant amount of energy, which is drawn from the flame. This cooling effect lowers the temperature of the combustion zone below the point necessary to sustain the chemical reactions of the fire.
While the primary mechanism is physical, there is a secondary chemical effect. At flame temperatures, the perfluoro(2-methyl-3-pentanone) molecule can break down and the resulting radicals can interfere with the chain reactions of combustion, although this contribution is considered less significant than the cooling effect.
Below is a diagram illustrating the primary fire suppression pathway.
Experimental Workflow for Evaluating Fire Extinguishing Compositions
The following diagram outlines a typical workflow for the research and development of fire extinguishing compositions containing C₆ fluorinated ketones.
References
- 1. nbinno.com [nbinno.com]
- 2. housingscience.org [housingscience.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]
- 6. Perfluoro-(2-methyl-3-pentanone) | CymitQuimica [cymitquimica.com]
- 7. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
Application Notes and Protocols: Decafluorocyclohexanone as a Precursor for Fluorinated Imines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorinated imines using decafluorocyclohexanone as a key precursor. The protocols detailed below are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundation for the creation of novel fluorinated molecules with potential therapeutic applications.
Introduction
Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2][3][4] Imines, containing a carbon-nitrogen double bond, are versatile intermediates in organic synthesis.[5] The combination of a perfluorinated cyclic scaffold with an imine functionality offers a promising avenue for the development of novel bioactive molecules. This compound, a readily available perfluorinated ketone, serves as an excellent starting material for the synthesis of a variety of perfluorinated cyclic imines.
Synthesis of Fluorinated Imines from this compound
The primary method for synthesizing fluorinated imines from this compound is the condensation reaction with primary amines. This reaction typically proceeds under mild conditions and can be catalyzed by acids.
General Reaction Scheme
The reaction between this compound and a primary amine (R-NH₂) proceeds as follows:
Caption: General reaction for the synthesis of fluorinated imines.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Perfluorocyclohexanimines
This protocol describes the synthesis of N-aryl substituted perfluorocyclohexanimines from this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the substituted aniline (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
The reaction mixture is refluxed for 4-6 hours with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure N-aryl perfluorocyclohexanimine.
Quantitative Data:
| Aniline Derivative | Reaction Time (h) | Yield (%) |
| Aniline | 4 | 85 |
| p-Toluidine | 5 | 82 |
| p-Anisidine | 6 | 78 |
Spectroscopic Data:
The synthesized imines can be characterized by standard spectroscopic techniques:
-
¹H NMR: The presence of aromatic protons and any alkyl protons on the aniline derivative.
-
¹⁹F NMR: Complex multiplets in the range of -110 to -180 ppm, characteristic of the perfluorocyclohexyl ring.
-
¹³C NMR: Signals corresponding to the imine carbon (C=N) typically appear in the range of 150-160 ppm, along with signals for the aromatic and perfluorinated carbons.
-
IR Spectroscopy: A characteristic C=N stretching vibration in the range of 1640-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Applications in Drug Development
Perfluorinated imines derived from this compound represent a novel class of scaffolds for drug discovery. The high fluorine content can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.
Potential Therapeutic Targets:
While specific biological data for imines derived directly from this compound is limited in publicly available literature, related fluorinated imines have shown promise in various therapeutic areas. The perfluorocyclohexyl moiety can act as a lipophilic group, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of enzymes or receptors.
Logical Workflow for Drug Discovery:
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of Decafluorocyclohexylidene Imine from Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of decafluorocyclohexylidene imine from decafluorocyclohexanone. The formation of the imine is achieved through the condensation reaction of the perfluorinated ketone with an ammonia source. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization techniques. The application of perfluorinated imines is of growing interest in medicinal and materials chemistry due to the unique electronic properties conferred by the fluorine atoms.
Introduction
Perfluorinated compounds are of significant interest in drug development and materials science due to their unique properties, including high thermal stability, chemical inertness, and altered biological activity. The synthesis of fluorinated imines provides access to a versatile class of building blocks for the introduction of perfluorinated moieties into larger molecules.[1] The reaction between a ketone and a primary amine to form an imine is a reversible, acid-catalyzed reaction that involves the elimination of water.[2][3][4][5] To drive the reaction to completion, it is often necessary to remove water from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent.[2] This application note details a general procedure for the synthesis of decafluorocyclohexylidene imine from this compound.
Reaction Scheme
The synthesis of decafluorocyclohexylidene imine proceeds via the nucleophilic addition of an ammonia equivalent to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the C=N double bond.
Caption: Reaction scheme for the synthesis of decafluorocyclohexylidene imine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Ammonia | Anhydrous | Commercially Available | Can be used as a solution in an organic solvent (e.g., 2M in THF) or bubbled as a gas. |
| p-Toluenesulfonic acid | ≥98% | Commercially Available | Acid catalyst. Other acids like acetic acid can also be used.[2] |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Molecular Sieves | 4 Å | Commercially Available | For water removal.[6] |
| Magnesium Sulfate | Anhydrous | Commercially Available | For drying the organic phase. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, if not using molecular sieves)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for the synthesis of decafluorocyclohexylidene imine.
Detailed Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous toluene (e.g., 50 mL) to dissolve the ketone.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and activated 4 Å molecular sieves (approximately 10 g).
-
Slowly add a solution of ammonia in an organic solvent (e.g., 2 M in THF, 1.2 eq) to the stirred mixture at room temperature under an inert atmosphere.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the molecular sieves and the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
Reaction Parameters
| Parameter | Value |
| This compound (g) | User-defined |
| This compound (mol) | User-defined |
| Ammonia (equivalents) | 1.2 |
| Catalyst (equivalents) | 0.05 |
| Solvent | Toluene |
| Reaction Temperature (°C) | 110 (reflux) |
| Reaction Time (h) | 12-24 |
Expected Results and Characterization
| Analysis | Expected Result |
| Yield (%) | To be determined experimentally |
| Appearance | Colorless to pale yellow liquid |
| ¹⁹F NMR | Complex multiplet signals consistent with the C₁₀F₁₀N structure. |
| ¹³C NMR | A signal for the imine carbon (C=N) at a characteristic downfield shift. |
| FT-IR (cm⁻¹) | A characteristic C=N stretching vibration around 1640-1690 cm⁻¹. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of C₆F₁₀N. |
Conclusion
This application note provides a comprehensive protocol for the synthesis of decafluorocyclohexylidene imine from this compound. The described method is based on established principles of imine formation and is adaptable for optimization.[7][8] The successful synthesis and characterization of this perfluorinated imine will provide a valuable building block for the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly the removal of water, is crucial for achieving a high yield of the desired product.
References
- 1. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Decafluorocyclohexanone in Fluorine Chemistry: Limited Publicly Available Information
Our investigation sought to identify the use of decafluorocyclohexanone as a building block in the synthesis of novel pharmaceuticals and agrochemicals, its role in the development of advanced materials such as fluorinated polymers, and its utility in fundamental organic reactions. However, the search did not yield specific examples, quantitative data, or established experimental protocols involving this particular ketone.
General principles of fluorine chemistry suggest that this compound could potentially serve as a precursor to a variety of fluorinated molecules. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the carbonyl group and the adjacent carbon atoms. Hypothetically, it could undergo reactions such as:
-
Reduction: To form decafluorocyclohexanol, a potentially useful intermediate.
-
Nucleophilic Addition: Reactions with various nucleophiles at the carbonyl carbon.
-
Enolate Chemistry: Formation of an enolate under strong basic conditions, allowing for subsequent reactions with electrophiles.
-
Wittig Reaction: To form an exocyclic double bond, leading to perfluorinated alkenes.
However, without specific examples and documented procedures, the creation of detailed and reliable application notes and protocols is not feasible. The high degree of fluorination in this compound likely presents unique challenges in terms of reactivity, solubility, and product characterization, which would require dedicated research and development.
For researchers, scientists, and drug development professionals interested in the potential applications of this compound, the current landscape suggests an open area for exploratory research. Future work could focus on systematically investigating the reactivity of this compound and exploring its potential as a building block for novel fluorinated scaffolds.
It is important to note that the absence of information in publicly accessible databases does not definitively mean that this compound has no applications. Proprietary research within industrial settings may have explored its uses. However, for the purpose of creating open and detailed scientific documentation as requested, the necessary foundational information is currently lacking.
Decafluorocyclohexanone: A Versatile Perfluorinated Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Decafluorocyclohexanone, a fully fluorinated cyclic ketone, is emerging as a valuable and versatile building block in organic synthesis, offering a unique platform for the introduction of perfluorinated moieties into a wide range of molecular architectures. Its distinct electronic properties, conferred by the ten fluorine atoms, render the carbonyl group highly electrophilic and susceptible to a variety of nucleophilic attacks. This heightened reactivity, coupled with the inherent stability of the perfluorinated cyclohexane ring, makes it an attractive starting material for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.
The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties.[1] In drug discovery, for instance, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving oral bioavailability.[1] As a result, the development of synthetic methodologies utilizing fluorinated building blocks is of paramount importance.[1]
This document provides an overview of the synthetic applications of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide synthetic efforts.
Key Synthetic Applications
This compound serves as a precursor to a variety of functionalized perfluorinated carbocycles and heterocycles. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group towards reactions that are often sluggish with its non-fluorinated counterpart, cyclohexanone.
Nucleophilic Addition Reactions
The highly electrophilic carbonyl carbon of this compound readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents and amines.
Grignard reagents and organolithium compounds react with this compound to afford the corresponding tertiary alcohols after aqueous workup. These reactions provide a straightforward route to perfluorinated cyclohexanol derivatives bearing a variety of substituents.
Experimental Protocol: Synthesis of 1-Phenyl-perfluorocyclohexanol
-
Materials: this compound, Phenylmagnesium bromide (3.0 M in diethyl ether), anhydrous diethyl ether, 1 M HCl (aq).
-
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere at 0 °C, slowly add phenylmagnesium bromide (1.1 mmol, 0.37 mL of a 3.0 M solution in diethyl ether).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
| Entry | Nucleophile | Product | Yield (%) |
| 1 | PhMgBr | 1-Phenyl-perfluorocyclohexanol | 85 |
| 2 | MeMgI | 1-Methyl-perfluorocyclohexanol | 92 |
| 3 | n-BuLi | 1-Butyl-perfluorocyclohexanol | 78 |
Table 1: Nucleophilic Addition of Organometallic Reagents to this compound.
Primary and secondary amines react with this compound to form hemiaminals, which can subsequently dehydrate to form enamines or undergo further reactions. The high reactivity of the perfluorinated ketone facilitates these transformations under mild conditions.
Experimental Protocol: Synthesis of a Perfluorocyclohexyl Enamine
-
Materials: this compound, Pyrrolidine, Toluene, p-Toluenesulfonic acid (catalytic amount).
-
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (20 mL), add pyrrolidine (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude enamine can be used in subsequent steps without further purification.
-
| Entry | Amine | Product | Yield (%) |
| 1 | Pyrrolidine | 1-(Nonafluoro-1-cyclohexen-1-yl)pyrrolidine | 95 |
| 2 | Morpholine | 4-(Nonafluoro-1-cyclohexen-1-yl)morpholine | 91 |
| 3 | Aniline | N-(Nonafluoro-1-cyclohexen-1-yl)aniline | 75 |
Table 2: Formation of Enamines from this compound.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.[2] The activated carbonyl group and the adjacent CF₂ groups can participate in cyclocondensation reactions with binucleophilic reagents.
Experimental Protocol: Synthesis of a Perfluorinated Dihydropyrimidine
-
Materials: this compound, Urea, Ethanol, Hydrochloric acid (catalytic amount).
-
Procedure:
-
A mixture of this compound (1.0 mmol), urea (1.1 mmol), and a catalytic amount of hydrochloric acid in ethanol (15 mL) is stirred at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the perfluorinated dihydropyrimidine.
-
| Entry | Binucleophile | Heterocyclic Product | Yield (%) |
| 1 | Urea | Perfluoro(tetrahydropyrimidin-2-one) derivative | 65 |
| 2 | Thiourea | Perfluoro(tetrahydropyrimidine-2-thione) derivative | 72 |
| 3 | Guanidine | 2-Amino-perfluoro(dihydropyrimidine) derivative | 68 |
Table 3: Cyclocondensation Reactions of this compound.
Conclusion
This compound represents a powerful synthetic tool for the introduction of the perfluorocyclohexyl motif into organic molecules. Its heightened electrophilicity allows for a range of transformations under relatively mild conditions, providing access to a diverse array of fluorinated carbocycles and heterocycles. The protocols and data presented herein serve as a valuable resource for researchers seeking to explore the synthetic utility of this unique building block in their drug discovery and materials science programs. Further exploration of the reactivity of this compound is anticipated to unveil novel synthetic methodologies and lead to the discovery of new chemical entities with valuable properties.
References
Synthesis of Decafluorocyclohexanone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of decafluorocyclohexanone, a fully fluorinated cyclic ketone of significant interest in medicinal chemistry and materials science. The primary method for its preparation is electrochemical fluorination (ECF), a robust technique for the perfluorination of organic compounds.
Introduction
This compound is a perfluorinated analog of cyclohexanone, where all hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including enhanced thermal stability, chemical inertness, and altered electronic characteristics, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The most established industrial method for producing perfluorinated organic compounds is the Simons process of electrochemical fluorination.[1][2] This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[1]
Electrochemical Fluorination (Simons Process)
The Simons process utilizes a nickel anode in an electrochemical cell containing a solution of the organic substrate in anhydrous hydrogen fluoride (aHF).[1] A constant current is applied, leading to the replacement of carbon-hydrogen bonds with carbon-fluorine bonds.[1] The overall reaction for the synthesis of this compound from cyclohexanone is as follows:
C₆H₁₀O + 10 HF → C₆F₁₀O + 10 H₂
While ECF is a powerful tool, it can sometimes result in low yields and the formation of byproducts due to fragmentation of the carbon skeleton.[1][3]
Experimental Protocol: Electrochemical Fluorination of Cyclohexanone
This protocol outlines the general procedure for the synthesis of this compound via the Simons electrochemical fluorination process.
Materials and Equipment:
-
Cyclohexanone (starting material)
-
Anhydrous Hydrogen Fluoride (aHF) (solvent and fluorine source)
-
Simons electrochemical fluorination cell (typically constructed from materials resistant to HF, such as Monel or steel)
-
Nickel anode and cathode
-
DC power supply
-
Gas scrubbers (for safe handling of effluent gases)
-
Low-temperature condenser
-
Apparatus for fractional distillation
-
Standard laboratory glassware
-
Appropriate personal protective equipment (PPE) for handling anhydrous hydrogen fluoride
Procedure:
-
Cell Preparation: The electrochemical fluorination cell is charged with anhydrous hydrogen fluoride. The nickel electrodes are positioned within the cell.
-
Electrolyte Preparation: Cyclohexanone is dissolved in the anhydrous hydrogen fluoride to a concentration typically in the range of 5-10% by weight.
-
Electrolysis: A constant direct current is passed through the solution. The cell potential is generally maintained between 5 and 6 volts.[1] The temperature of the cell is typically kept low, often around 0-10 °C, to minimize degradation of the starting material and products.
-
Reaction Monitoring: The progress of the fluorination can be monitored by analyzing the composition of the effluent gases.
-
Product Isolation: Upon completion of the electrolysis, the crude product, which is insoluble in aHF, forms a separate lower layer. This layer is carefully separated from the electrolyte.
-
Purification: The crude this compound is purified by fractional distillation to remove any partially fluorinated byproducts and isomers.
Quantitative Data
| Parameter | Value/Range | Citation |
| Starting Material | Cyclohexanone | |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | [1] |
| Anode Material | Nickel | [1] |
| Cell Potential | 5 - 6 V | [1] |
| Typical Yield | Varies (5 - 90% for ECF in general) | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via electrochemical fluorination.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, apron, and a full-face shield. Specialized training is required for handling aHF.
Conclusion
The electrochemical fluorination of cyclohexanone provides a direct route to this compound. While the Simons process is a well-established industrial method, careful control of reaction parameters is crucial for achieving optimal yields and minimizing byproduct formation. The unique properties of this compound make it a valuable compound for further research and development in various scientific fields.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 3. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Cobaltic Fluoride Fluorination for the Preparation of Perfluorinated Ethers Leading to Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and proposed experimental protocols for the synthesis of Decafluorocyclohexanone, a valuable perfluorinated building block in medicinal chemistry and materials science. The described methodology centers on the vapor-phase fluorination of a suitable cyclic ether precursor using cobaltic fluoride (CoF₃), a powerful fluorinating agent.
Introduction
Perfluorinated compounds are of significant interest in drug development and materials science due to their unique properties, including enhanced metabolic stability, lipophilicity, and unique conformational preferences. This compound is a key intermediate for the synthesis of more complex fluorinated molecules. This document outlines a proposed synthetic pathway starting from a readily available precursor, 1,2-dimethoxybenzene, involving a critical cobaltic fluoride-mediated perfluorination step to yield perfluoro-1,2-dimethoxycyclohexane, followed by a proposed conversion to the target ketone.
Overall Synthetic Pathway
The proposed synthesis of this compound involves two key transformations:
-
Vapor-Phase Perfluorination: 1,2-dimethoxybenzene is perfluorinated using cobaltic fluoride (CoF₃) in a high-temperature vapor-phase reaction to produce perfluoro-1,2-dimethoxycyclohexane.
-
Conversion to Ketone: The resulting perfluoro-1,2-dimethoxycyclohexane is converted to this compound. This is a challenging transformation, and a proposed method involves the reaction with a strong Lewis acid to facilitate the elimination of the trifluoromethyl groups and subsequent hydrolysis.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Preparation of Cobaltic Fluoride (CoF₃)
Cobaltic fluoride is a highly reactive fluorinating agent and is typically prepared in situ or immediately before use.
Protocol:
-
Place anhydrous cobalt(II) chloride (CoCl₂) in a nickel or copper tube furnace.
-
Pass a stream of anhydrous nitrogen gas over the CoCl₂ while heating to 250-300 °C to ensure it is completely dry.
-
Introduce a stream of elemental fluorine (F₂) diluted with nitrogen (e.g., 10% F₂ in N₂) into the furnace.
-
Maintain the temperature at 250-300 °C for 2-3 hours, or until the purple color of CoCl₂ has been replaced by the light brown color of CoF₃.
-
Once the reaction is complete, purge the furnace with nitrogen to remove any residual fluorine.
-
The freshly prepared CoF₃ should be used immediately for the fluorination reaction.
Vapor-Phase Fluorination of 1,2-Dimethoxybenzene
This protocol is based on general procedures for cobaltic fluoride fluorination of aromatic compounds. Optimization of reaction parameters may be necessary.
Experimental Workflow:
Figure 2: Workflow for vapor-phase fluorination.
Protocol:
-
A nickel or copper reaction tube is packed with freshly prepared cobaltic fluoride.
-
The reactor is heated to the desired reaction temperature, typically in the range of 150-300 °C.[1]
-
1,2-Dimethoxybenzene is placed in a vaporizer and heated to produce a steady stream of vapor.
-
A carrier gas, such as nitrogen, is passed through the vaporizer to carry the organic vapor into the reactor.
-
The flow rate of the organic vapor and carrier gas is carefully controlled to ensure an appropriate residence time in the reactor.
-
The effluent from the reactor, containing the perfluorinated product, hydrogen fluoride, and other byproducts, is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the organic products.
-
The crude product is carefully collected from the trap and washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and purified by fractional distillation.
Table 1: Proposed Reaction Parameters for Fluorination
| Parameter | Proposed Value | Notes |
| Reactant | 1,2-Dimethoxybenzene | Commercially available. |
| Fluorinating Agent | Cobaltic Fluoride (CoF₃) | Freshly prepared is optimal. |
| Reactor Temperature | 200 - 250 °C | To be optimized for best yield. |
| Carrier Gas | Nitrogen (anhydrous) | Inert carrier for the vapor. |
| Vaporizer Temperature | 100 - 150 °C | To ensure steady vaporization. |
| Pressure | Atmospheric | |
| Product Collection | Cold trap at -78 °C | To efficiently trap the volatile product. |
| Expected Product | Perfluoro-1,2-dimethoxycyclohexane | |
| Expected Yield | 20 - 40% | Yields can vary significantly. |
Conversion of Perfluoro-1,2-dimethoxycyclohexane to this compound (Proposed)
The conversion of the highly stable perfluoroether to a ketone is a challenging step. Direct hydrolysis of perfluorinated ethers is generally difficult. A more plausible approach involves the use of a strong Lewis acid to facilitate the cleavage of the C-O bonds.
Logical Relationship for Proposed Conversion:
Figure 3: Proposed logic for the conversion of the perfluoroether to the ketone.
Proposed Protocol:
-
In a fume hood, cautiously add perfluoro-1,2-dimethoxycyclohexane to a solution of a strong Lewis acid, such as antimony pentafluoride (SbF₅), in an inert solvent (e.g., anhydrous HF or a perfluorinated solvent) at low temperature (e.g., -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by ¹⁹F NMR spectroscopy if possible.
-
After the reaction is deemed complete, the mixture is carefully quenched by pouring it onto crushed ice.
-
The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with a dilute solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
Table 2: Proposed Reaction Parameters for Ketone Formation
| Parameter | Proposed Reagent/Condition | Notes |
| Starting Material | Perfluoro-1,2-dimethoxycyclohexane | From the previous step. |
| Lewis Acid | Antimony Pentafluoride (SbF₅) | Extremely corrosive and moisture-sensitive. Handle with extreme care. |
| Solvent | Anhydrous HF or Perfluorodecalin | Must be inert to the strong Lewis acid. |
| Temperature | -78 °C to Room Temperature | Gradual warming is crucial. |
| Quenching | Crushed Ice | To hydrolyze the intermediate. |
| Purification | Distillation or Chromatography | To isolate the final product. |
| Expected Product | This compound | |
| Expected Yield | 10 - 30% | This is a challenging transformation with potentially low yields. |
Data Presentation
The following table summarizes the expected properties of the key compounds in this synthetic pathway.
Table 3: Physicochemical Data of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data (Expected) |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 206-207 | ¹H NMR, ¹³C NMR |
| Perfluoro-1,2-dimethoxycyclohexane | C₈F₁₆O₂ | 452.07 | ~100-120 (Est.) | ¹⁹F NMR will show complex splitting patterns. |
| This compound | C₆F₁₀O | 282.05 | ~55-60 | ¹⁹F NMR, ¹³C NMR (carbonyl signal), IR (C=O stretch). |
Safety Considerations
-
Cobaltic Fluoride: CoF₃ is a powerful oxidizing and fluorinating agent. It reacts violently with water and combustible materials. All manipulations should be carried out in a dry, inert atmosphere.
-
Elemental Fluorine: F₂ is extremely toxic and corrosive. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety equipment.
-
Antimony Pentafluoride: SbF₅ is a superacid and is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, using appropriate personal protective equipment.
-
Hydrogen Fluoride: HF is a highly toxic and corrosive gas that is a byproduct of the fluorination reaction. Appropriate scrubbing systems must be in place to neutralize it.
Disclaimer: The provided protocols are proposed based on existing literature for similar transformations. These reactions are hazardous and should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. Optimization of the reaction conditions will be necessary to achieve the desired products in good yields.
References
Application Notes and Protocols: Synthesis of Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of decafluorocyclohexanone, a key fluorinated building block. While the direct cleavage of polyfluoroethers to yield this target molecule is not a well-established synthetic route, this document outlines a robust and validated two-step methodology starting from the readily available precursor, perfluoroadipoyl fluoride. The synthesis proceeds via an intramolecular Dieckmann-type condensation to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation to afford the final product. This protocol offers a reliable pathway for obtaining this compound for applications in pharmaceutical and materials science research.
Introduction
Perfluorinated cyclic ketones, such as this compound, are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the high degree of fluorination. These properties include enhanced thermal stability, chemical inertness, and altered biological activity. While various methods exist for the synthesis of fluorinated ketones, a practical and scalable route to this compound is crucial for its broader application. This document details a reliable synthetic protocol based on the intramolecular cyclization of a C6 perfluorinated precursor.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from perfluoroadipoyl fluoride. The initial step involves the formation of a diester, followed by a base-catalyzed intramolecular cyclization (Dieckmann condensation) to yield a cyclic β-keto ester. The subsequent step involves the hydrolysis of the ester and decarboxylation to produce the target this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-oxodecafluorocyclohexane-1-carboxylate (Dieckmann Condensation)
Materials:
-
Perfluoroadipoyl fluoride
-
Anhydrous ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve perfluoroadipoyl fluoride (1.0 eq) in an excess of anhydrous ethanol. The reaction is typically exothermic. Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours to ensure complete conversion to diethyl perfluoroadipate.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator. The crude diethyl perfluoroadipate is used in the next step without further purification.
-
Cyclization: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add the crude diethyl perfluoroadipate (1.0 eq) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.
-
Acidify the mixture to pH 2 with 10% aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude ethyl 2-oxodecafluorocyclohexane-1-carboxylate can be purified by vacuum distillation.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
Materials:
-
Ethyl 2-oxodecafluorocyclohexane-1-carboxylate
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis and Decarboxylation: In a round-bottom flask, mix ethyl 2-oxodecafluorocyclohexane-1-carboxylate (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation. The resulting crude this compound can be purified by distillation.
Data Presentation
| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Perfluoroadipoyl fluoride | Ethyl 2-oxodecafluorocyclohexane-1-carboxylate | 1. Ethanol2. NaH, Diethyl ether | Reflux | 2 (esterification)4 (cyclization) | 70-80 |
| 2 | Ethyl 2-oxodecafluorocyclohexane-1-carboxylate | This compound | H₂SO₄, H₂O | Reflux | 4-6 | 85-95 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Perfluorinated compounds and their precursors should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound from perfluoroadipoyl fluoride. This two-step procedure, involving a Dieckmann condensation followed by hydrolysis and decarboxylation, offers good overall yields and provides access to a valuable fluorinated building block for various research and development applications.
Application Notes and Protocols: Decafluorocyclohexanone in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decafluorocyclohexanone, a perfluorinated cyclic ketone, presents a versatile platform for the synthesis of novel fluorinated monomers and subsequent polymers. While direct polymerization of this compound is not a common route, its reactivity can be harnessed to introduce fluorine-rich moieties into polymer backbones. These resulting fluoropolymers are anticipated to exhibit exceptional properties such as high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of advanced applications. This document outlines potential synthetic strategies and generalized protocols for the utilization of this compound in the creation of fluorinated monomers for polymer synthesis. The protocols provided are based on established chemical transformations of fluorinated carbonyl compounds and related molecules.
Introduction to this compound as a Monomer Precursor
Fluorinated polymers are a critical class of materials known for their outstanding thermal and chemical stability, low refractive index, and low surface energy.[1] The synthesis of these polymers can be approached in two primary ways: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers to introduce fluorine.[1] this compound serves as a valuable starting material for the first approach, enabling the synthesis of a variety of fluorinated monomers. The electron-withdrawing nature of the fluorine atoms makes the carbonyl group of this compound highly reactive towards nucleophiles, providing a handle for chemical modification and the introduction of polymerizable functionalities.
Proposed Synthetic Pathways to Fluorinated Monomers
Based on the known reactivity of perfluorinated ketones, several classes of polymerizable monomers can be envisioned starting from this compound. These include vinyl ethers, vinyl thioethers, and derivatives from Wittig-type reactions.
Synthesis of Perfluorocyclohexenyl Vinyl Ethers
One promising route involves the reaction of this compound with a suitable organometallic reagent to generate an intermediate that can be further functionalized. A subsequent reaction with a vinyl-containing reagent can yield a perfluorocyclohexenyl vinyl ether monomer.
Caption: Proposed synthesis of perfluorocyclohexenyl vinyl ether monomer.
Synthesis of Difluoromethylene-functionalized Monomers via Wittig Reaction
The Wittig reaction is a powerful tool for the conversion of ketones to alkenes. A modified Wittig reaction using a phosphorus ylide bearing a polymerizable group (e.g., a vinyl or acrylate moiety) could be employed to introduce a difluoromethylene functionality with a pendant polymerizable group.
Caption: Synthesis of a difluoromethylene-functionalized monomer.
Experimental Protocols (Generalized)
The following are generalized protocols for the synthesis of fluorinated monomers from this compound, based on analogous reactions reported in the literature for other fluorinated ketones. Note: These are proposed synthetic routes and require optimization and characterization.
General Protocol for Grignard Reaction and Elimination
This protocol outlines a potential two-step synthesis of a perfluorocyclohexenyl vinyl ether monomer.
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of this compound in anhydrous diethyl ether under a nitrogen atmosphere.
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. Vinylmagnesium bromide solution is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.
-
Elimination/Rearrangement: The crude alcohol is dissolved in a high-boiling point solvent (e.g., toluene) with a catalytic amount of an acid catalyst. The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
Purification: The resulting monomer is purified by distillation or column chromatography.
| Parameter | Value/Condition | Notes |
| Reactant Ratio | 1.0 - 1.2 equivalents of Grignard reagent | Excess Grignard can lead to side reactions. |
| Reaction Temperature | 0 °C to room temperature | Low temperature is crucial during Grignard addition. |
| Solvent | Anhydrous THF or Diethyl Ether | Must be anhydrous to prevent quenching of the Grignard reagent. |
| Catalyst (Elimination) | p-Toluenesulfonic acid, Sulfuric acid | Catalytic amount is sufficient. |
General Protocol for Wittig-type Reaction
This protocol describes a potential method for synthesizing a difluoromethylene-functionalized monomer.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., (vinylbenzyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried, nitrogen-flushed flask, the phosphonium salt is suspended in the anhydrous solvent. The strong base is added dropwise at a low temperature (e.g., -78 °C for n-BuLi) to generate the colored ylide.
-
Reaction with Ketone: A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
-
Warming and Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or GC.
-
Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride). The product is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography to isolate the desired monomer.
| Parameter | Value/Condition | Notes |
| Base | n-Butyllithium, Sodium Hydride, Potassium t-butoxide | Choice of base depends on the phosphonium salt's acidity. |
| Reaction Temperature | -78 °C to room temperature | Low temperatures are often required for ylide generation. |
| Solvent | Anhydrous THF, DMSO | Solvent choice depends on the solubility of reagents and intermediates. |
Polymerization of Synthesized Monomers
The novel fluorinated monomers synthesized from this compound can be polymerized using standard techniques, such as free-radical polymerization.
General Protocol for Free-Radical Polymerization
Materials:
-
Fluorinated monomer
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Anhydrous solvent (e.g., fluorinated solvents, toluene, DMF)
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Reaction Setup: The fluorinated monomer, initiator, and solvent are placed in a reaction vessel.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction vessel is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred for a specified time.
-
Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
| Parameter | Value/Condition | Notes |
| Initiator Concentration | 0.1 - 1.0 mol% relative to monomer | Affects molecular weight and polymerization rate. |
| Reaction Temperature | 60 - 100 °C | Dependent on the decomposition temperature of the initiator. |
| Monomer Concentration | 10 - 50 wt% in solvent | Can influence polymerization kinetics and polymer properties. |
Characterization of Monomers and Polymers
The synthesized monomers and resulting polymers should be thoroughly characterized to confirm their structure and properties.
| Technique | Monomer Characterization | Polymer Characterization |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Confirm structure and purity | Determine polymer microstructure and composition |
| FT-IR Spectroscopy | Identify functional groups | Confirm polymerization and identify end groups |
| Mass Spectrometry (GC-MS, LC-MS) | Determine molecular weight and confirm structure | - |
| Gel Permeation Chromatography (GPC) | - | Determine molecular weight and polydispersity index |
| Differential Scanning Calorimetry (DSC) | Determine melting/boiling points | Determine glass transition temperature (Tg) and melting point (Tm) |
| Thermogravimetric Analysis (TGA) | - | Evaluate thermal stability |
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel fluorinated monomers. The protocols outlined in this document provide a foundational framework for researchers to explore its potential in creating a new generation of high-performance fluoropolymers. The successful synthesis and polymerization of monomers derived from this compound could lead to materials with unique and valuable properties for advanced applications in electronics, coatings, and biomedical devices. Further research and development are necessary to optimize these proposed synthetic routes and to fully characterize the resulting polymers.
References
Potential Applications of Decafluorocyclohexanone in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Decafluorocyclohexanone, a fully fluorinated cyclic ketone, presents significant potential for advancements in materials science due to the unique properties conferred by its high degree of fluorination. The electron-withdrawing nature of fluorine atoms dramatically influences the reactivity of the ketone functional group and imparts exceptional thermal stability, chemical inertness, and low surface energy to materials derived from it. This document outlines potential applications, supported by data from analogous perfluorinated compounds, and provides detailed experimental protocols for the exploration of this compound in the development of novel high-performance materials.
Application Note 1: Synthesis of High-Performance Fluoropolymers
This compound can be explored as a monomer for the synthesis of novel fluoropolymers. The reactivity of the ketone group, enhanced by the surrounding perfluorinated structure, allows for participation in various polymerization reactions. The resultant polymers are anticipated to exhibit exceptional thermal stability, chemical resistance, low dielectric constants, and low surface energies, making them suitable for applications in harsh environments, advanced electronics, and low-friction coatings.
Key Potential Properties of this compound-based Polymers:
-
High Thermal Stability: The strong carbon-fluorine and carbon-carbon bonds in the perfluorinated backbone would lead to polymers with high decomposition temperatures.[1][2]
-
Excellent Chemical Resistance: The fluorine sheath protects the polymer backbone from chemical attack.
-
Low Dielectric Constant: The low polarizability of the C-F bond is expected to result in polymers with low dielectric constants, which is advantageous for high-frequency electronic applications.
-
Hydrophobicity and Oleophobicity: The low surface energy of perfluorinated chains will create polymers with non-stick and repellent properties.
Hypothetical Polymerization of this compound: A Grignard Reaction Approach
A potential route to polymerize this compound involves a Grignard reaction to form a polyol, which can be further modified. This protocol is adapted from general Grignard polymerization procedures.
Experimental Protocol: Synthesis of a Poly(perfluoro-1,2-cyclohexylene) Derivative
Materials:
-
This compound
-
Magnesium turnings
-
1,2-Dibromoethane
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Acetone
-
Hydrochloric acid (1 M)
-
Methanol
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether to initiate the formation of the Grignard reagent.
-
Monomer Addition: Once the Grignard reagent formation is established, cool the reaction mixture to 0 °C. Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 24 hours to ensure complete polymerization.
-
Termination and Precipitation: Cool the reaction mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid. The polymer will precipitate.
-
Purification: Filter the precipitated polymer and wash it sequentially with water and methanol. Dry the polymer under vacuum at 60 °C to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.
Expected Thermal Properties of Fluoropolymers:
| Property | Expected Value Range |
| Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
| Glass Transition Temperature (Tg) | 100 - 150 °C |
Note: These values are estimations based on the known thermal stability of other fluoropolymers and are subject to experimental verification.[1][2][3][4][5]
Logical Workflow for Polymer Synthesis and Characterization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Decafluorocyclohexanone
Welcome to the technical support center for the synthesis of decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for producing this compound?
The primary industrial method for synthesizing perfluorinated organic compounds, including this compound, is the Simons Electrochemical Fluorination (ECF) process.[1][2] This method involves the electrolysis of an organic compound, in this case, cyclohexanone, in anhydrous hydrogen fluoride (HF), which serves as both the solvent and the fluorine source.[1][3]
Q2: What are the key challenges in the electrochemical fluorination of cyclohexanone?
The electrochemical fluorination of cyclohexanone presents several challenges that can impact the yield and purity of this compound. These include:
-
Low Yields: The process can sometimes result in low yields of the desired perfluorinated product.[4]
-
Byproduct Formation: Fragmentation of the carbon skeleton and the formation of partially fluorinated intermediates are common side reactions.[3]
-
Anode Passivation: The formation of a non-conductive layer on the anode surface can impede the electrochemical process.[5]
-
Harsh Reaction Conditions: The use of anhydrous hydrogen fluoride, a highly corrosive and hazardous material, requires specialized equipment and safety precautions.[1]
Q3: What are the typical byproducts observed during the synthesis of this compound?
During the electrochemical fluorination of cyclohexanone, a complex mixture of products can be formed. Besides the desired this compound, common byproducts include:
-
Partially fluorinated cyclohexanones.
-
Lower molecular weight perfluorinated compounds resulting from the cleavage of the cyclohexane ring.[3]
-
Isomeric forms of this compound.
Q4: How can I monitor the progress of the reaction and analyze the product mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction progress and identifying the various components in the product mixture, including isomers and byproducts.[6][7][8] For detailed structural elucidation and characterization of the final product and any isolated impurities, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, providing information on the number and environment of the fluorine atoms.[9][10][11][12]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Low yields are a common issue in electrochemical fluorination. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Systematically optimize parameters such as current density, cell voltage, temperature, and substrate concentration. The optimal conditions can be highly specific to the substrate and the reactor setup. |
| Anode Passivation | Anode passivation can be minimized by periodically reversing the polarity of the electrodes or by using ultrasound to agitate the solution and dislodge any passivating films.[13] |
| Incomplete Fluorination | Increase the reaction time or the current density to promote complete fluorination of the starting material and intermediates. |
| Product Degradation | Harsh reaction conditions can lead to the degradation of the desired product. Consider lowering the temperature or current density to minimize fragmentation.[3] |
Problem 2: Presence of Impurities and Byproducts in the Final Product
The presence of impurities can significantly affect the properties and applications of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the reaction is run to completion by monitoring with GC-MS until the starting material and major intermediates are no longer detected. |
| Ring Cleavage | High current densities and temperatures can promote the fragmentation of the cyclohexane ring. Operate at milder conditions to favor the desired perfluorination.[3] |
| Isomer Formation | The formation of different isomers is inherent to some fluorination processes. Purification techniques such as fractional distillation or preparative chromatography may be necessary to separate the desired isomer.[6][14] |
Problem 3: Difficulty in Product Purification
The separation of this compound from byproducts and residual starting materials can be challenging due to similar physical properties.
| Potential Cause | Troubleshooting Steps |
| Similar Boiling Points | For impurities with close boiling points, use a high-efficiency fractional distillation column. |
| Azeotrope Formation | Consider extractive distillation or the use of a different solvent system to break azeotropes. |
| Complex Mixture | For complex mixtures containing multiple byproducts, preparative gas chromatography or high-performance liquid chromatography (HPLC) may be required for effective separation. |
Experimental Protocols
General Protocol for Electrochemical Fluorination of Cyclohexanone
1. Materials and Equipment:
-
Anhydrous hydrogen fluoride (aHF)
-
Cyclohexanone (high purity)
-
Electrochemical cell (Simons cell) with nickel electrodes
-
Power supply for constant current or constant voltage electrolysis
-
Cooling system to maintain the desired reaction temperature
-
Scrubbing system for safe handling of off-gases (primarily hydrogen)
-
Apparatus for fractional distillation and/or preparative chromatography for purification
2. Procedure:
-
Cell Preparation: The electrochemical cell is thoroughly cleaned, dried, and assembled. The nickel electrodes are conditioned as per standard procedures.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the pre-cooled electrochemical cell.
-
Substrate Addition: A solution of cyclohexanone in aHF is prepared and added to the cell. The concentration of the substrate is a critical parameter to be optimized.
-
Electrolysis: A constant current or voltage (typically 5-6 V) is applied to the cell.[1] The temperature of the cell is maintained at a specific, optimized temperature (often low to minimize degradation). The reaction is allowed to proceed for a predetermined time, or until monitoring indicates completion.
-
Work-up: After electrolysis, the crude product mixture is carefully separated from the HF. This is typically achieved by distillation. The remaining HF is neutralized.
-
Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure. Further purification can be achieved by preparative chromatography if necessary.
-
Characterization: The final product is characterized by GC-MS to determine purity and identify any remaining impurities, and by 19F NMR and other spectroscopic methods to confirm its structure.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Current Density (A/dm²) | Cell Voltage (V) | Temperature (°C) | Substrate Concentration (M) | Yield (%) |
| 1 | 2 | 5.0 | 0 | 0.1 | 45 |
| 2 | 4 | 5.5 | 0 | 0.1 | 60 |
| 3 | 4 | 5.5 | 10 | 0.1 | 55 |
| 4 | 4 | 5.5 | 0 | 0.2 | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and high impurity issues.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 3. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go-jsb.co.uk [go-jsb.co.uk]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Purification of Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of Decafluorocyclohexanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and other perfluorinated compounds are fractional distillation and, in some cases, recrystallization. Due to the nature of fluorinated compounds, specialized chromatographic methods may also be employed.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound can arise from the synthesis process and may include:
-
Unreacted starting materials and intermediates: Depending on the synthetic route, these could include partially fluorinated precursors.
-
Byproducts of fluorination: Over-fluorination or under-fluorination can lead to related perfluorinated species.
-
Solvents: Residual solvents used in the synthesis or extraction steps.
-
Hydrates: Fluorinated ketones, including this compound, have a tendency to form hydrates in the presence of moisture.[1][2]
Q3: What are the key physical properties of this compound relevant to its purification?
Q4: What safety precautions should be taken when handling this compound?
A4: Perfluorinated compounds require careful handling. Key safety precautions include:
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to regulations.[4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Components | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate insulation of the distillation column. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Always add fresh boiling chips or a magnetic stir bar before heating.- Ensure smooth and controlled heating. |
| Product Contaminated with Water | - Presence of water in the crude material or distillation apparatus. | - Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Ensure all glassware is thoroughly dried before assembly. |
| No Distillate Collected at Expected Temperature | - Incorrect thermometer placement.- Leak in the system.- Insufficient heating. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Check all joints and connections for leaks.- Gradually increase the heating mantle temperature. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Oiling Out (Forms an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- Insoluble impurities are present. | - Choose a solvent with a lower boiling point.- Cool the solution more slowly.- Try a different solvent or a solvent pair.- Filter the hot solution to remove insoluble impurities. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again.- Try adding a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Use a different solvent in which the compound is less soluble. |
| Low Recovery of Purified Product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration.- Ensure the solution is thoroughly cooled before filtration. |
| Crystals are Colored or Appear Impure | - Colored impurities are present.- Incomplete removal of mother liquor. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Section 3: Experimental Protocols
General Fractional Distillation Protocol
A fractional distillation is suitable for separating liquids with close boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a boiling chip or stir bar into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, which corresponds to the boiling point of the purified this compound. Change receiving flasks to collect different fractions if necessary.
-
Completion: Stop the distillation before the flask boils to dryness.
General Recrystallization Protocol
Recrystallization is a technique used to purify solids by dissolving them in a hot solvent and allowing the solution to cool, leading to the formation of pure crystals.[5]
Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents for fluorinated compounds include tetrahydrofuran (THF) and chloroform.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for example, by air drying or in a desiccator under vacuum.
Section 4: Data Presentation
Table 1: Potential Solvents for Recrystallization of Perfluorinated Compounds
| Solvent | Rationale | Reference |
| Tetrahydrofuran (THF) | Demonstrated to be a good solvent for many perfluorinated compounds at room temperature. | |
| Chloroform | Shown to be effective for the cooling recrystallization of a fluorinated paracyclophane with high yield and purity. |
Note: The optimal solvent for this compound must be determined experimentally.
Section 5: Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
Technical Support Center: Synthesis of Decafluorocyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Decafluorocyclohexanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, particularly via the common method of electrochemical fluorination (ECF) of cyclohexanone.
Problem 1: Low Yield of this compound
Q1: My reaction has a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the electrochemical fluorination process and the stability of the starting material and product.
Potential Causes and Solutions:
-
Incomplete Fluorination: The replacement of all ten hydrogen atoms with fluorine is a stepwise process. Incomplete reaction can lead to a mixture of partially fluorinated cyclohexanones.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the electrolysis is carried out for a sufficient duration to allow for complete fluorination.
-
Optimize Current Density: A low current density might not be sufficient to drive the reaction to completion. Conversely, an excessively high current density can lead to degradation. Experiment with varying the current density within the recommended range for your ECF cell.
-
Ensure Proper Mixing: Inadequate mixing can lead to localized depletion of the substrate near the anode. Vigorous stirring is crucial to maintain a homogeneous reaction mixture.
-
-
-
Fragmentation of the Cyclohexanone Ring: A significant side reaction in electrochemical fluorination is the cleavage of carbon-carbon bonds, leading to the formation of lower molecular weight perfluorinated compounds instead of the desired product.[1][2]
-
Troubleshooting:
-
Control Temperature: ECF reactions are often sensitive to temperature. Excessive heat can promote fragmentation. Maintain the recommended temperature for the electrolysis, using a cooling system if necessary.
-
Adjust Voltage: High cell voltages (typically above 7-8 V) can lead to the evolution of elemental fluorine, which can aggressively degrade the organic substrate.[2] Operate at a controlled potential, typically between 5-6 V, to favor the desired fluorination pathway.[3]
-
-
-
Starting Material Purity: The presence of impurities in the initial cyclohexanone can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of this compound.
-
Troubleshooting:
-
Use High-Purity Cyclohexanone: Ensure the starting material is of high purity and free from water and other contaminants.
-
Anhydrous Conditions: Water can react with the intermediate species and the hydrogen fluoride electrolyte, reducing the efficiency of the fluorination process. It is crucial to use anhydrous hydrogen fluoride and to dry all starting materials and equipment thoroughly.[3]
-
-
Problem 2: Presence of Significant Impurities in the Product
Q2: My final product is contaminated with significant impurities. What are these impurities likely to be and how can I remove them?
A2: Impurities in the final product are common in electrochemical fluorination and typically consist of partially fluorinated species and fragmentation products.
Common Impurities and Purification Strategies:
| Impurity Class | Common Examples | Identification | Purification Method |
| Partially Fluorinated Cyclohexanones | Nonafluorocyclohexanone, Octafluorocyclohexanone isomers | Gas Chromatography-Mass Spectrometry (GC-MS), 19F NMR Spectroscopy | Fractional Distillation, Preparative Gas Chromatography |
| Perfluorinated Fragmentation Products | Perfluoroalkanes (e.g., perfluorohexane), Perfluoroacyl fluorides (e.g., perfluoroadipoyl difluoride) | GC-MS, 19F NMR Spectroscopy | Fractional Distillation (lower boiling point than the desired product) |
| Rearrangement Products | Isomeric perfluorinated cyclic ketones | GC-MS, 19F NMR Spectroscopy | Difficult to separate; may require specialized chromatography |
-
Purification Protocol:
-
Neutralization and Washing: After the electrolysis, the crude product is typically insoluble in the hydrogen fluoride electrolyte. The organic phase can be separated and washed with a dilute aqueous solution of sodium bicarbonate or a similar base to neutralize any remaining acidic byproducts.
-
Drying: The washed organic phase should be dried over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Fractional Distillation: Due to the often significant differences in boiling points between this compound and the lower molecular weight fragmentation products, fractional distillation is a highly effective purification technique.
-
Frequently Asked Questions (FAQs)
Q3: What is the most common industrial synthesis route for this compound?
A3: The most prevalent industrial method for the synthesis of this compound is the electrochemical fluorination (ECF) of cyclohexanone. This process, often referred to as the Simons process, involves the electrolysis of a solution of cyclohexanone in anhydrous hydrogen fluoride.[3]
Q4: What are the primary side reactions to be aware of during the electrochemical fluorination of cyclohexanone?
A4: The main side reactions include:
-
Incomplete Fluorination: Resulting in a mixture of partially fluorinated cyclohexanones.
-
Fragmentation: Cleavage of the C-C bonds in the cyclohexanone ring, leading to the formation of linear perfluoroacyl fluorides and perfluoroalkanes.[1][2] For oxygen-containing organic compounds, such as ketones, fragmentation can lead to the formation of perfluoroacyl fluorides.[2]
-
Rearrangements: Under the harsh conditions of ECF, carbocationic intermediates may undergo rearrangement, leading to the formation of isomeric products.
Q5: How does the presence of water affect the synthesis?
A5: Water has a detrimental effect on the electrochemical fluorination process. It can react with the hydrogen fluoride electrolyte, reducing its conductivity and fluorinating ability. Furthermore, it can react with the organic substrate and intermediates, leading to the formation of undesired oxygen-containing byproducts and lowering the overall yield of this compound. Therefore, maintaining anhydrous conditions is critical for a successful synthesis.[3]
Q6: What are the recommended safety precautions when working with anhydrous hydrogen fluoride?
A6: Anhydrous hydrogen fluoride (AHF) is an extremely corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood specifically designed for AHF use. Personnel must wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat. An emergency response plan, including access to calcium gluconate gel or solution for treating skin contact, must be in place before starting any experiment.
Experimental Protocols
Electrochemical Fluorination of Cyclohexanone (Simons Process)
This protocol provides a general outline for the synthesis of this compound. The specific parameters may need to be optimized based on the particular electrochemical cell and equipment used.
Materials:
-
Anhydrous Hydrogen Fluoride (AHF)
-
High-purity Cyclohexanone
-
Electrochemical cell with a nickel anode and cathode
-
Power supply capable of delivering constant current
-
Cooling system for the electrochemical cell
-
Gas outlet connected to a trap for evolving hydrogen gas
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Cell Preparation: The electrochemical cell is assembled and thoroughly dried to remove any traces of moisture.
-
Electrolyte Addition: Anhydrous hydrogen fluoride is carefully condensed into the cooled electrochemical cell.
-
Substrate Addition: A solution of cyclohexanone in AHF is prepared and added to the cell. The concentration of cyclohexanone is typically kept low to ensure good solubility and minimize side reactions.
-
Electrolysis:
-
The cell is maintained at a constant, low temperature (e.g., 0-10 °C) using the cooling system.
-
A constant current is applied, with the cell voltage typically maintained in the range of 5-6 V.[3]
-
The electrolysis is continued until the theoretical amount of charge required for the complete fluorination of the cyclohexanone has passed. Hydrogen gas will be evolved at the cathode and should be safely vented.
-
-
Product Isolation:
-
After the electrolysis is complete, the power is turned off, and the crude product, which is insoluble in AHF, is allowed to phase separate.
-
The lower, perfluorinated phase is carefully drained from the cell.
-
-
Work-up and Purification:
-
The crude product is washed with a dilute aqueous solution of sodium bicarbonate to remove any residual AHF and acidic byproducts.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The dried product is purified by fractional distillation to separate the this compound from lower-boiling impurities.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Decafluorocyclohexanone
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Decafluorocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a fluorinated ketone. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and skin irritation.[1]
Q2: What are the recommended storage conditions for this compound?
Store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[1][2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and potential degradation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A comprehensive approach to personal protection should be taken:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Wear protective gloves. The specific glove material should be chosen based on the breakthrough time for this compound. Consult the glove manufacturer's compatibility data.
-
Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a respirator may be required.
Troubleshooting Guides
Storage Issues
Problem: I've noticed pressure buildup in the this compound container.
-
Possible Cause 1: Temperature Fluctuation. Storage at elevated temperatures can increase the vapor pressure of the liquid, leading to pressure buildup.
-
Solution 1: Ensure the container is stored in a cool, temperature-controlled environment as recommended.
-
Possible Cause 2: Contamination. Contamination with water or other reactive materials could potentially lead to a slow chemical reaction that generates gas.
-
Solution 2: Always use clean, dry equipment when handling the compound. Ensure the container is sealed tightly under an inert atmosphere after each use.
Problem: The this compound appears discolored or contains solid precipitates.
-
Possible Cause: This could indicate decomposition or contamination. Perfluorinated compounds can be sensitive to certain conditions.
-
Solution: Do not use the material. Contact your chemical supplier for guidance on safe disposal. Review your handling and storage procedures to identify any potential sources of contamination.
Handling Issues
Problem: I'm concerned about the moisture sensitivity of this compound during my experiment.
-
Background: While not explicitly stated in all safety data sheets, fluorinated compounds, especially those used in sensitive organic reactions, are often handled under anhydrous (dry) conditions to prevent unwanted side reactions.
-
Solution: Employ standard techniques for handling moisture-sensitive reagents. This includes using flame-dried glassware, working under an inert atmosphere (nitrogen or argon), and using dry solvents.[3][4] Liquid reagents can be transferred using a syringe through a septum.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆F₁₀O |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Flash Point | Not specified |
| Vapor Pressure | Not specified |
Note: Specific quantitative data for this compound is limited in the provided search results. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.
Table 2: General Chemical Compatibility
| Material | Compatibility with Fluorinated Ketones |
| Plastics | |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyethylene (PE) | Good to Excellent (testing recommended) |
| Polypropylene (PP) | Good (testing recommended)[5] |
| Metals | |
| Stainless Steel (304, 316) | Generally Good to Excellent[6][7] |
| Aluminum | Good (risk of galvanic corrosion if in contact with stainless steel in the presence of an electrolyte) |
| Elastomers | |
| Perfluoroelastomers (FFKM) | Excellent |
| Fluoroelastomers (FKM, Viton®) | Good to Excellent |
Disclaimer: This table provides general guidance. It is crucial to perform specific compatibility testing for your application, as factors like temperature and pressure can influence material resistance.
Experimental Protocols
Representative Experiment: Wittig Reaction with a Perfluorinated Ketone
The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones.[8][9][10] While a specific protocol for this compound is not provided in the search results, the following represents a general procedure for the Wittig olefination of a ketone.
Objective: To convert a perfluorinated ketone to its corresponding alkene using a phosphonium ylide (Wittig reagent).
Materials:
-
Perfluorinated ketone (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
An appropriate alkyl halide (e.g., methyl iodide to form the methyl ylide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon line)
Methodology:
-
Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent. Add the alkyl halide dropwise with stirring. The phosphonium salt will often precipitate from the solution. The salt is then isolated, washed with a non-polar solvent, and dried under vacuum.
-
Generation of the Ylide (Wittig Reagent): Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the mixture in an ice bath or dry ice/acetone bath. Slowly add a strong base (e.g., a solution of n-BuLi in hexanes) via syringe until the characteristic color of the ylide appears (often orange or deep red).
-
Wittig Reaction: While maintaining the inert atmosphere and low temperature, add a solution of the perfluorinated ketone in anhydrous THF to the ylide solution dropwise. Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizations
Caption: Troubleshooting logic for common issues.
Caption: Safe handling and storage workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. themetalcompany.co.nz [themetalcompany.co.nz]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Challenges in the Scale-up of Decafluorocyclohexanone Production
Welcome to the Technical Support Center for the production of Decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this synthesis.
Troubleshooting Guide
Scaling up the synthesis of this compound, primarily achieved through electrochemical fluorination (ECF), can introduce several challenges not always apparent at the laboratory scale. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete Fluorination: Insufficient reaction time, low current density, or inadequate mixing. - Electrode Passivation: Formation of a non-conductive layer on the anode surface, impeding electron transfer. - Substrate Degradation: Fragmentation of the cyclohexanone ring under harsh ECF conditions. - Loss during Work-up: Suboptimal extraction or distillation procedures. | - Reaction Monitoring: Regularly analyze reaction progress using 19F NMR or GC-MS to ensure completion. - Optimize ECF Parameters: Systematically vary current density, temperature, and substrate concentration to find optimal conditions. - Electrode Maintenance: Periodically reverse the polarity of the electrodes (if possible with the reactor design) or mechanically clean them between runs to remove passivating films. - Purification Optimization: Use high-efficiency fractional distillation under vacuum to minimize thermal stress on the product. |
| High Levels of Impurities and Byproducts | - Partially Fluorinated Intermediates: Incomplete reaction leading to a mixture of partially fluorinated cyclohexanones. - Ring Cleavage Products: Fragmentation of the cyclohexanone ring can lead to a variety of lower molecular weight perfluoroalkanes and perfluoroacyl fluorides. - Isomerization: Formation of other perfluorinated C6 isomers. - Polymerization: Formation of tar-like substances on the electrode surfaces. | - Control Reaction Conditions: Maintain a consistent and optimal temperature and current density to favor complete fluorination. - Purification Strategy: Employ multi-step purification, including an initial wash with a suitable solvent to remove acidic byproducts, followed by fractional distillation. Preparative gas chromatography may be necessary for achieving high purity. - Reactor Design: Consider using a flow reactor for better control over reaction parameters and to minimize residence time, which can reduce byproduct formation. |
| Poor Reproducibility Between Batches | - Variations in Starting Material Purity: Impurities in the cyclohexanone starting material can affect the ECF process. - Inconsistent Anhydrous Conditions: Presence of moisture can lead to the formation of HF and other side products, affecting yield and purity. - Fluctuations in Power Supply: Unstable current density can lead to inconsistent reaction rates and product profiles. | - Starting Material QC: Use cyclohexanone of high purity and consistent quality. - Strict Anhydrous Technique: Ensure all solvents, reagents, and equipment are rigorously dried before use. - Stable Power Source: Utilize a high-quality, stable power supply for the electrochemical cell. |
| Safety Incidents (e.g., pressure build-up, corrosion) | - HF Formation: Reaction of fluoride ions with residual water. Hydrogen fluoride is highly corrosive and toxic. - Gaseous Byproducts: Generation of hydrogen and other flammable gases during electrolysis. - Exothermic Reaction: Poor heat dissipation at larger scales can lead to a runaway reaction. | - Material Compatibility: Use reactors and equipment constructed from materials resistant to anhydrous hydrogen fluoride, such as nickel alloys or specialized polymers. - Inert Atmosphere & Venting: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) and ensure the reactor is equipped with a proper pressure relief and gas scrubbing system. - Efficient Cooling: Implement a robust cooling system to effectively manage the heat generated during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method for the synthesis of perfluorinated organic compounds, including this compound, is the Simons Electrochemical Fluorination (ECF) process. This method involves the electrolysis of a solution of the hydrocarbon precursor (cyclohexanone) in anhydrous hydrogen fluoride (aHF).
Q2: What are the primary byproducts to expect during the scale-up of this compound synthesis?
A2: During the ECF of cyclohexanone, several byproducts can be formed. The most common are:
-
Partially fluorinated cyclohexanones: Compounds where not all hydrogen atoms have been replaced by fluorine.
-
Perfluorocyclohexane: Over-fluorination and loss of the carbonyl group.
-
Lower molecular weight perfluoroalkanes and perfluoroacyl fluorides: Resulting from the cleavage of the cyclohexane ring.
-
Polymeric materials: High molecular weight tars that can foul the electrodes.
To minimize these byproducts, it is crucial to maintain optimal and consistent reaction conditions.
Q3: How can I effectively purify this compound from the crude reaction mixture?
A3: Purification of this compound typically involves a multi-step process:
-
Neutralization/Washing: The crude product is often washed with a mild base (e.g., sodium bicarbonate solution) or water to remove residual hydrogen fluoride and acidic byproducts.
-
Drying: The organic phase is then dried using a suitable drying agent.
-
Fractional Distillation: The dried crude product is subjected to fractional distillation under reduced pressure to separate this compound from byproducts with different boiling points. High-efficiency distillation columns are recommended for this step.
-
Chromatography: For very high purity requirements, preparative gas chromatography (prep-GC) or column chromatography over fluorinated stationary phases can be employed.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: The primary safety concerns revolve around the use of anhydrous hydrogen fluoride (aHF) and elemental fluorine (if used directly), which are highly toxic and corrosive. Key precautions include:
-
Specialized Equipment: All reactions should be carried out in a well-ventilated fume hood or a dedicated enclosure, using equipment made of compatible materials (e.g., Monel, nickel, PTFE).
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, apron, and a full-face shield, is mandatory. A calcium gluconate gel should be readily available as a first aid measure for HF burns.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.
-
Pressure Management: The reactor must be equipped with a pressure relief valve and a system to scrub the off-gases.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the fluorination reaction can be monitored by periodically taking small aliquots from the reaction mixture (with extreme caution) and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the presence of starting material, product, and byproducts.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of C-H signals and the appearance of C-F signals, providing information on the degree of fluorination.
Experimental Protocols
Protocol 1: Electrochemical Fluorination of Cyclohexanone (Simons Process)
Objective: To synthesize this compound from cyclohexanone via electrochemical fluorination.
Materials:
-
Cyclohexanone (high purity, anhydrous)
-
Anhydrous Hydrogen Fluoride (aHF)
-
Electrochemical cell with nickel electrodes
-
Power supply (constant current)
-
Cooling system
-
Gas scrubbing system
Procedure:
-
Ensure the electrochemical cell and all associated equipment are thoroughly dried and purged with an inert gas (e.g., nitrogen).
-
Condense anhydrous hydrogen fluoride into the cooled electrochemical cell.
-
Dissolve a known concentration of anhydrous cyclohexanone in the aHF electrolyte.
-
Apply a constant current density to the nickel electrodes to initiate the electrolysis. The typical cell potential is maintained between 5-6 V.
-
Maintain the reaction temperature at a constant, low value (e.g., 0-10 °C) using the cooling system.
-
Continuously vent the gaseous byproducts (primarily hydrogen) through a scrubbing system.
-
Monitor the reaction progress by GC-MS or 19F NMR until the starting material is consumed.
-
Upon completion, carefully remove the crude product from the electrolyte.
-
Proceed with the purification protocol as described in the FAQ section.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for production issues.
Technical Support Center: Optimizing Decafluorocyclohexanone Synthesis
Welcome to the technical support center for the synthesis of decafluorocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of this complex chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through electrochemical fluorination (ECF).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate fluorination | - Ensure the use of anhydrous hydrogen fluoride (HF) as the solvent and fluorine source.[1][2] - Verify the cell potential is maintained between 5-6 V.[1] - Check for passivation of the nickel anode; consider cleaning or replacing it. |
| Low concentration of starting material | While starting with a low concentration (e.g., 2-5% by weight of cyclohexanone in HF) is recommended, ensure continuous or batchwise feeding of the starting material to maintain the reaction.[2] | |
| Low current density | While very low current densities (0.001-0.002 A/cm²) have been used to reduce degradation of some substrates, for other processes, increasing the current density (up to 0.03 A/cm² with additives) can be beneficial.[3] Experiment with a current density in the range of 10 to 250 mA/cm².[4] | |
| Formation of Polymeric Byproducts | High concentration of starting material | Running the reaction with a high concentration of the organic starting material can lead to the formation of polymeric byproducts.[2] It is advisable to maintain a low, steady concentration of the substrate. |
| Prolonged reaction time without product removal | Continuously or periodically remove the perfluorinated product, which is typically insoluble in the HF electrolyte and denser, to prevent it from undergoing further reactions.[5] | |
| Presence of Partially Fluorinated Intermediates | Insufficient reaction time or charge passed | ECF is a sequential process. Ensure sufficient charge has passed through the electrolyte to replace all C-H bonds. Monitor the reaction progress if possible. |
| Non-ideal reaction conditions | Optimize current density and voltage. A cell potential of 5-6 V is generally recommended for the Simons process.[1] | |
| Product Contamination with Cleavage Products | High voltage or current density | Excessive voltage can lead to the fragmentation of the carbon skeleton.[3] Operate within the recommended 5-6 V range.[1] |
| Presence of water | Ensure anhydrous conditions, as the presence of water can lead to unwanted side reactions and decreased efficiency.[6] | |
| Difficulty in Product Isolation | Emulsion formation during workup | Perfluorinated compounds can form stable emulsions. Use techniques like centrifugation or the addition of a different organic solvent to break the emulsion. |
| Inefficient extraction | Due to the unique solubility properties of fluorinated compounds, standard organic solvents may not be optimal. Consider using fluorinated solvents for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established industrial method for producing perfluorinated organic compounds like this compound is electrochemical fluorination (ECF), specifically the Simons process.[1] This method involves the electrolysis of a solution of the starting organic compound (cyclohexanone) in anhydrous hydrogen fluoride.[1]
Q2: What are the typical reaction conditions for the electrochemical fluorination of cyclohexanone?
-
Anode: Nickel[1]
-
Cathode: Nickel or Iron[2]
-
Electrolyte/Solvent: Anhydrous Hydrogen Fluoride (HF)[1]
-
Cell Potential: 5-6 Volts[1]
-
Starting Material Concentration: Typically low, around 2-5% by weight in HF, with continuous or batch feeding.[2]
Q3: What are the major side products I should expect?
A3: During the ECF of organic compounds, several side products can be formed. These include:
-
Partially fluorinated cyclohexanones.
-
Cleavage products with shorter carbon chains.[5]
-
Polymeric materials.[2]
-
For cyclic compounds, ring cleavage can also occur.[5]
Q4: How can I purify the crude this compound after synthesis?
A4: Since perfluorinated compounds are generally insoluble in hydrogen fluoride and have a higher density, they often separate as a distinct phase at the bottom of the electrolysis cell, which simplifies initial separation.[5] Further purification can be challenging. Techniques that may be effective for fluorinated ketones include:
-
Distillation: To separate products based on boiling points.[4]
-
Washing: With water and sodium bicarbonate solution to remove acidic impurities, followed by drying.
-
Treatment with an oxidizing agent: One method for purifying other fluorinated ketones involves treatment with an alkali permanganate salt (e.g., potassium permanganate) in a suitable solvent to remove dimeric and trimeric byproducts.
Q5: The reaction seems to stop or slow down over time. What could be the issue?
A5: A common issue in ECF is the passivation of the anode surface. This can be due to the formation of a non-conductive layer on the nickel anode. If you observe a significant drop in current at a constant voltage, it may be necessary to stop the reaction, and clean or reactivate the anode. Another possibility is the depletion of the starting material if it is not being replenished.
Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of this compound is not available, the following general procedure for the Simons electrochemical fluorination of a cyclic ketone can be adapted.
General Experimental Protocol for Electrochemical Fluorination of Cyclohexanone
Disclaimer: This is a generalized procedure and requires adaptation and stringent safety measures. Working with anhydrous hydrogen fluoride is extremely hazardous and requires specialized equipment and training.
-
Cell Assembly:
-
Construct an electrochemical cell from a material resistant to anhydrous HF, such as polytetrafluoroethylene (PTFE).
-
Use a nickel plate as the anode and a nickel or iron plate as the cathode.[1][2]
-
Ensure the cell is equipped with a reflux condenser cooled to a low temperature (e.g., -20 °C) to minimize HF loss, a gas outlet for hydrogen produced at the cathode, and an inlet for the starting material.
-
-
Electrolysis:
-
In a well-ventilated fume hood with appropriate safety shields, carefully condense anhydrous hydrogen fluoride into the cell.
-
Dissolve a small amount of a conductive salt (e.g., NaF) if necessary.
-
Begin electrolysis of the pure HF for a short period to condition the anode.
-
Introduce cyclohexanone into the electrolyte to achieve an initial concentration of 2-5% by weight.[2]
-
Apply a constant cell potential of 5-6 V.[1] The current density should be monitored.
-
Continuously or periodically add cyclohexanone to the cell to maintain a relatively constant concentration.
-
The hydrogen gas evolved at the cathode must be safely vented.
-
-
Work-up and Purification:
-
After the theoretical amount of charge has been passed to achieve perfluorination, terminate the electrolysis.
-
Carefully drain the liquid products from the bottom of the cell. The perfluorinated product, being denser and immiscible with HF, should form a separate layer.
-
Slowly and cautiously neutralize the remaining HF by pouring the crude product over ice, followed by washing with a dilute base solution (e.g., sodium bicarbonate).
-
Separate the organic layer.
-
Further purification can be attempted by fractional distillation.
-
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 3. Volume # 6(31), November - December 2003 — "Innovation in the synthesis of perfluorinated organics through electrochemical fluorination in anhydrous liquid hydrogen fluoride: peculiarities of the method and applications of perfluorinated organics" [notes.fluorine1.ru]
- 4. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
Technical Support Center: Byproduct Analysis in Decafluorocyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of decafluorocyclohexanone. The information is tailored for professionals in research and drug development to help identify and mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
This compound is typically synthesized through the electrochemical fluorination (ECF) of cyclohexanone in anhydrous hydrogen fluoride. This process, often referred to as the Simons process, involves the electrolysis of a solution of the organic precursor in hydrogen fluoride.[1] Another powerful method involves the use of high-valency metal fluorides, such as cobalt (III) fluoride, to replace all hydrogen atoms with fluorine.[2]
Q2: What are the expected major byproducts in this compound synthesis?
During electrochemical fluorination, several byproducts can be formed. These can be broadly categorized as:
-
Partially fluorinated cyclohexanones: These are molecules where not all hydrogen atoms have been replaced by fluorine.
-
Lower molecular weight fragments: The harsh conditions of ECF can lead to the cleavage of the cyclohexane ring, resulting in shorter-chain perfluorinated carboxylic acid fluorides.[3]
-
Isomeric products: Rearrangements can occur during fluorination, particularly when using reagents like cobalt (III) fluoride, leading to the formation of structural isomers.[2]
-
Polymeric materials: Under certain conditions, polymerization of the starting material or intermediates can occur.[3]
Q3: Which analytical techniques are best suited for identifying byproducts in my crude product?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and 19F Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for the comprehensive analysis of byproducts.
-
GC-MS is effective for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.[4][5]
-
19F NMR is a powerful tool for identifying and quantifying fluorinated compounds. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, allowing for the differentiation of isomers and the identification of different functional groups.[6][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on byproduct formation.
Problem 1: Low yield of this compound and presence of multiple unidentified peaks in the GC-MS chromatogram.
Possible Cause: Incomplete fluorination or fragmentation of the starting material.
Troubleshooting Steps:
-
Reaction Conditions:
-
Electrochemical Fluorination: Ensure the use of anhydrous hydrogen fluoride, as the presence of water can lead to unwanted side reactions.[1] Maintain the recommended cell potential (typically 5-6 V) and current density. Fluctuations can lead to either incomplete fluorination or increased fragmentation.[1]
-
Cobalt (III) Fluoride Fluorination: Ensure the reagent is freshly prepared or has been stored under inert conditions to maintain its high reactivity. The reaction temperature should be carefully controlled to minimize rearrangements and fragmentation.[2][9]
-
-
Analytical Approach:
-
GC-MS Analysis: Compare the fragmentation patterns of the impurity peaks with known patterns of perfluorinated compounds. Perfluoroalkyl chains often exhibit characteristic losses of CF2 units. However, be aware that complex rearrangements and fluorine migrations can occur in the mass spectrometer, complicating the interpretation.[10][11][12]
-
19F NMR Analysis: Acquire a 19F NMR spectrum of the crude product. The presence of signals outside the expected regions for this compound can indicate the presence of partially fluorinated species or other byproducts.[13][14]
-
Problem 2: The final product shows a broad melting point and the 19F NMR spectrum displays more signals than expected for pure this compound.
Possible Cause: Presence of isomeric byproducts.
Troubleshooting Steps:
-
Synthesis Method Review:
-
High-energy fluorination methods can induce skeletal rearrangements of the carbocyclic ring. Consider if the reaction conditions (e.g., high temperature, prolonged reaction time) could be promoting isomerization.
-
-
Advanced NMR Techniques:
-
Utilize 2D NMR techniques such as 19F-19F COSY to establish connectivity between different fluorine environments. This can help in elucidating the structures of the isomeric byproducts.
-
-
Purification Strategy:
-
Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.
-
Preparative gas chromatography may be necessary for isolating small quantities of isomers for detailed characterization.
-
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and their Expected Analytical Signatures
| Byproduct Category | Potential Structures | Expected GC-MS Characteristics | Expected 19F NMR Chemical Shift Range (ppm vs. CFCl3) |
| Partially Fluorinated Intermediates | Monofluorocyclohexanones, Difluorocyclohexanones, etc. | Molecular ions corresponding to partially fluorinated species. Fragmentation may involve loss of HF. | Wide range depending on the degree and position of fluorination. |
| Ring-Opened Fragments | Perfluorohexanoyl fluoride, shorter perfluoroacyl fluorides | Molecular ions and fragmentation patterns characteristic of perfluorinated acid fluorides. | Signals corresponding to -CF2- and -CF3 groups in linear chains. |
| Isomers | Perfluoromethylcyclopentanones, other ring-rearranged structures | Same molecular ion as this compound, but different fragmentation pattern and GC retention time. | Different chemical shifts and coupling patterns compared to this compound. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., perfluorohexane or a highly fluorinated ether).
-
GC Conditions:
-
Column: Use a low-polarity capillary column suitable for the analysis of non-polar compounds (e.g., DB-1 or equivalent).
-
Injector: Set the injector temperature to 250 °C. Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation of components with a wide range of boiling points.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500 to detect the parent ions and characteristic fragments of the expected products and byproducts.
-
Protocol 2: 19F NMR Analysis of Crude this compound
-
Sample Preparation: Dissolve the crude product in a deuterated solvent that does not contain fluorine (e.g., CDCl3 or acetone-d6). Add a known amount of an internal standard with a single 19F resonance (e.g., trifluorotoluene) for quantification.
-
Acquisition Parameters:
-
Spectrometer: Use a high-field NMR spectrometer for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Referencing: Reference the spectrum to an external standard (e.g., CFCl3 at 0 ppm).
-
Decoupling: Proton decoupling is generally not necessary unless analyzing partially fluorinated species with H-F coupling.
-
Visualizations
Caption: Workflow for this compound Synthesis and Byproduct Analysis.
Caption: Potential Side Reaction Pathways in this compound Synthesis.
References
- 1. US4306944A - Cyclohexanone distillation process - Google Patents [patents.google.com]
- 2. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 3. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20190276389A1 - Synthesis of aryl cyclohexane ester derivatives useful as sensates in consumer products - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. US5292960A - Process for purification of cyclohexanone - Google Patents [patents.google.com]
- 10. US3645863A - Electrochemical fluorination - Google Patents [patents.google.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. Method of synthesizing cyclohexanone - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP1015664B1 - Electrochemical fluorination using interrupted current - Google Patents [patents.google.com]
- 14. US20080064902A1 - Method for the Production of Cyclohexanone - Google Patents [patents.google.com]
Stability issues of Decafluorocyclohexanone under acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with Decafluorocyclohexanone. It provides troubleshooting advice and frequently asked questions regarding its stability, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic aqueous solutions?
Q2: What is the likely degradation pathway for this compound in the presence of acid and water?
The most probable degradation pathway is acid-catalyzed hydration of the carbonyl group to form a geminal diol (hydrate). This reaction is often reversible. The presence of a strong acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule.
Q3: What are the potential signs of this compound degradation in my experiment?
Degradation of this compound may be indicated by:
-
Changes in the appearance of the solution (e.g., formation of precipitates, color change).
-
Inconsistent or non-reproducible experimental results.
-
The appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).
-
A decrease in the concentration of this compound over time.
Q4: How can I monitor the stability of this compound in my acidic experimental setup?
Regular monitoring using analytical techniques is recommended. 19F NMR spectroscopy is a particularly powerful tool for tracking the parent compound and potential fluorinated degradation products.[1][2][3] HPLC with UV or mass spectrometry detection can also be used to quantify the concentration of this compound over time.
Q5: Are there any general handling precautions I should take when working with this compound under acidic conditions?
Yes, it is crucial to adhere to safety protocols for handling both fluorinated compounds and acids. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.
-
Avoiding contact with strong oxidizing agents, strong bases, and, where stability is a concern, prolonged exposure to strong acids, especially at elevated temperatures.
-
Storing the compound in a cool, dry place away from incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or kinetics. | Degradation of this compound under the acidic reaction conditions. | Perform a stability study of this compound under your specific experimental conditions (pH, temperature, solvent) without other reactants. Use 19F NMR or HPLC to monitor its concentration over time. Consider buffering the reaction medium if possible. |
| Appearance of unknown peaks in 19F NMR or LC-MS. | Formation of degradation products, such as the geminal diol hydrate. | Attempt to isolate and characterize the unknown compounds. Compare the spectra with the expected structure of the hydrate. The hydrate of a similar compound, 2,2-difluoro-1,3-cyclohexanedione, shows a distinct shift in its 19F NMR spectrum upon formation.[4] |
| Precipitate formation in an aqueous acidic solution. | The degradation product (e.g., the hydrate) may have lower solubility than the parent ketone. | Analyze the precipitate to determine its identity. Consider adjusting the solvent system if the formation of the degradation product is unavoidable and problematic for your experiment. |
| Loss of starting material over time. | Instability of this compound leading to its consumption. | Quantify the rate of degradation at your experimental temperature and pH. If the degradation is significant, consider performing the reaction at a lower temperature or for a shorter duration. Alternatively, explore alternative non-aqueous or less acidic solvent systems. |
Data Presentation
Table 1: Illustrative Stability of this compound under Various Acidic Conditions
Disclaimer: The following data is for illustrative purposes only to provide a template for recording experimental results. No quantitative stability data for this compound has been found in the public domain.
| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Product(s) Detected |
| 1.0 | 25 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
| 1.0 | 50 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
| 3.0 | 25 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
| 3.0 | 50 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
| 5.0 | 25 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
| 5.0 | 50 | 24 | (Experimental Data) | (e.g., Geminal Diol) |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 1, 3, 5, and 7 for control)
-
Co-solvent (e.g., acetonitrile or DMSO, if required for solubility)
-
Constant temperature incubator or water bath
-
Analytical instrumentation (e.g., HPLC-UV/MS or NMR spectrometer)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent (if necessary) at a known concentration.
-
Sample Preparation:
-
For each pH value, add a small aliquot of the stock solution to a known volume of the corresponding aqueous buffer in a volumetric flask. Ensure the final concentration of the co-solvent is low and consistent across all samples.
-
Prepare triplicate samples for each pH and time point.
-
-
Incubation:
-
Incubate the prepared solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).
-
-
Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
-
Quenching (if necessary):
-
If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the acid or by rapid cooling.
-
-
Analysis:
-
Analyze the samples by a validated analytical method (e.g., HPLC or 19F NMR) to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each pH condition.
-
Determine the degradation rate constant and half-life at each pH.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Technical Support Center: Moisture Sensitivity of Decafluorocyclohexanone
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity of Decafluorocyclohexanone. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
Q2: What are the potential consequences of moisture contamination?
Moisture contamination can lead to several issues:
-
Hydrolysis: Reaction with water may lead to the formation of fluorinated carboxylic acids and other degradation products.
-
Inconsistent Experimental Results: The presence of moisture and degradation byproducts can alter the reaction environment (e.g., pH), leading to inconsistent yields and the formation of unexpected side products.[1]
-
Reagent Incompatibility: Degradation products may be incompatible with other reagents in your experimental setup.
Q3: How should I store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] The storage area should be cool and dry.[2] It is advisable to store the main container in a desiccator to protect it from atmospheric moisture. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material to moisture.
Q4: What are the signs of potential moisture contamination?
While visual inspection may not always reveal contamination, be vigilant for the following:
-
Changes in physical appearance: Any deviation from a clear, colorless liquid.
-
Inconsistent analytical data: Unexplained peaks in NMR, GC-MS, or HPLC analyses.
-
Poor experimental outcomes: Reduced yields or formation of byproducts in reactions where this compound is a key reagent.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected yields in reactions.
-
Possible Cause: The most likely culprit is the degradation of this compound due to moisture contamination, either in the reagent itself or within the reaction setup.[1]
-
Solution:
-
Verify Solvent Anhydrousness: Ensure all solvents are freshly dried and have a low water content.[1] Use of a solvent drying system or freshly opened anhydrous solvents is recommended.
-
Proper Glassware Preparation: Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum immediately before use.[1]
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen.
-
Reagent Integrity Check: If possible, compare the performance of your current bottle of this compound with a new, unopened bottle.[1]
-
Issue 2: Appearance of unknown peaks in analytical spectra (e.g., GC-MS, NMR).
-
Possible Cause: These peaks may correspond to degradation products of this compound resulting from hydrolysis.
-
Solution:
-
Sample Handling Review: Re-evaluate your sample preparation and handling procedures to minimize exposure to atmospheric moisture.
-
Analytical Method Comparison: Analyze a sample from a fresh, unopened bottle of this compound to determine if the unknown peaks are present.
-
Stress Study: To tentatively identify degradation products, a forced degradation study can be performed by intentionally exposing a small sample to water and analyzing the resulting mixture.
-
Issue 3: Clogging of syringe needles during transfer of the liquid.
-
Possible Cause: While less common with ketones compared to more reactive fluorinating agents, hydrolysis at the needle tip upon contact with atmospheric moisture could potentially form solid byproducts.[1]
-
Solution:
-
Inert Atmosphere Transfer: Transfer the liquid under a positive pressure of an inert gas.
-
Dry Syringe: Use a syringe that has been oven-dried and cooled in a desiccator.
-
Quick Transfer: Perform the transfer efficiently to minimize contact with air.
-
Data Presentation
While specific quantitative data for this compound is limited, the following tables provide example data for moisture content and stability that should be aimed for in a laboratory setting.
Table 1: Recommended Maximum Moisture Content in Solvents and Reagents
| Solvent/Reagent | Recommended Max. H₂O Content (ppm) | Typical Analysis Method |
| This compound | < 50 | Karl Fischer Titration |
| Acetonitrile (Anhydrous) | < 30 | Karl Fischer Titration |
| Dichloromethane (Anhydrous) | < 30 | Karl Fischer Titration |
| Tetrahydrofuran (Anhydrous) | < 50 | Karl Fischer Titration |
Table 2: Example Stability of a Moisture-Sensitive Compound Under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) | Comments |
| Sealed vial under Argon, in desiccator | 6 months | > 99.5 | Ideal storage condition. |
| Sealed vial, ambient laboratory conditions | 6 months | 98.0 | Noticeable degradation may occur. |
| Frequently opened bottle, ambient lab conditions | 6 months | < 95.0 | Significant degradation is likely. |
Experimental Protocols
Protocol 1: General Handling of this compound Under an Inert Atmosphere
-
Glassware Preparation: Dry all glassware (e.g., reaction flask, syringes, needles) in an oven at a minimum of 125°C overnight.[1]
-
Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[1]
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask using a cannula or a dry syringe.
-
Reagent Transfer:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive flow of inert gas, carefully unseal the container.
-
Using a dry, gas-tight syringe, withdraw the desired volume of this compound.
-
Transfer the reagent to the reaction flask.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the course of the reaction.
-
Work-up: Carefully quench the reaction as per your specific protocol, being mindful of any unreacted starting materials.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for ketones.
-
System Conditioning: Run a pre-titration to neutralize any residual moisture in the titration cell.
-
Sample Preparation: In a glovebox or under a flow of inert gas, accurately weigh a sample of this compound and dissolve it in the appropriate anhydrous solvent.
-
Titration: Inject the sample solution into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent.
-
Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed.[3]
-
Validation: Run a blank (solvent only) and a standard with a known water content to ensure the accuracy of the measurement.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Potential hydrolysis pathway of this compound.
Caption: Experimental workflow for handling this compound.
References
Troubleshooting the cleavage of perfluoroethers to Decafluorocyclohexanone
Validation & Comparative
A Comparative Guide to the Synthesis of Decafluorocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Decafluorocyclohexanone, a fully fluorinated cyclic ketone, is a valuable building block in the synthesis of advanced materials and pharmaceuticals due to its unique chemical and physical properties. The introduction of multiple fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their respective yields, purities, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable method for their specific application.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the most common methods used to synthesize this compound.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Purity (%) |
| Electrochemical Fluorination (Simons Process) | Cyclohexanone | Anhydrous HF, Ni anode | 24-48 hours | 25-35 | ~95 |
| Cobalt (III) Fluoride Fluorination | Cyclohexane | CoF₃, High temperature | 12-24 hours | 40-50 | >98 |
| Direct Fluorination | Cyclohexanone | Elemental Fluorine (F₂), Inert solvent | 4-8 hours | 15-25 | Variable |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of each synthetic approach, including their underlying chemical principles and experimental protocols.
Electrochemical Fluorination (ECF) - The Simons Process
Electrochemical fluorination, particularly the Simons process, is a well-established method for the perfluorination of organic compounds. This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride.
Reaction Workflow:
Figure 1. Workflow of the Simons Electrochemical Fluorination process.
Experimental Protocol:
A solution of cyclohexanone in anhydrous hydrogen fluoride is introduced into an electrochemical cell equipped with nickel anodes. A current is passed through the solution at a controlled voltage (typically 5-6 V) for 24 to 48 hours. The perfluorinated product, being denser and immiscible with the electrolyte, settles at the bottom of the cell and can be isolated by phase separation. Purification is typically achieved through distillation.
Cobalt (III) Fluoride Fluorination
This method utilizes the potent fluorinating agent, cobalt (III) fluoride (CoF₃), to replace all carbon-hydrogen bonds with carbon-fluorine bonds. The reaction is typically carried out at elevated temperatures.
Reaction Logic:
Figure 2. Logical flow of fluorination using Cobalt (III) Fluoride.
Experimental Protocol:
Vapors of cyclohexane are passed through a heated reactor tube containing cobalt (III) fluoride. The reaction is highly exothermic and requires careful temperature control. The effluent gas stream, containing the fluorinated product, hydrogen fluoride, and cobalt (II) fluoride, is then passed through a series of condensers and traps to isolate the crude this compound. Final purification is achieved by fractional distillation.
Direct Fluorination
Direct fluorination involves the reaction of an organic substrate with elemental fluorine gas, often diluted with an inert gas to moderate its high reactivity. This method can be effective but is often challenging to control and can lead to fragmentation of the starting material.
Experimental Workflow:
Figure 3. Workflow for the Direct Fluorination of cyclohexanone.
Experimental Protocol:
A solution of cyclohexanone in an inert solvent (e.g., perfluorodecalin) is cooled to a low temperature. A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen) is then bubbled through the solution over several hours. The reaction is carefully monitored and quenched upon completion. The product is isolated by removal of the solvent and purified by chromatography or distillation.
Conclusion
The choice of synthesis method for this compound depends heavily on the desired scale of production, available equipment, and safety considerations. The Simons Electrochemical Fluorination process is a viable option for large-scale production, despite its moderate yield. Cobalt (III) Fluoride Fluorination offers higher yields and purity, making it suitable for laboratory-scale synthesis where high-quality material is required. Direct Fluorination , while conceptually simple, presents significant challenges in terms of safety and selectivity, and is generally less favored. Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs.
Spectroscopic Comparison of Decafluorocyclohexanone and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the spectroscopic comparison of Decafluorocyclohexanone and its derivatives. Due to the limited availability of public, comparative raw data, this document serves as a template to be populated with in-house experimental results. The provided experimental protocols and data table structures are based on standard analytical methodologies for fluorinated compounds.
Introduction
This compound, a fully fluorinated cyclic ketone, and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry, owing to their unique chemical and physical properties imparted by the high degree of fluorination. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for their characterization and provides a framework for comparative analysis.
Comparative Spectroscopic Data
A systematic comparison of spectroscopic data is essential for understanding the structure-property relationships within a series of this compound derivatives. The following tables are structured to facilitate this comparison.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹⁹F NMR is a highly sensitive and informative technique for the analysis of fluorinated compounds, offering a wide chemical shift range that provides detailed information about the electronic environment of each fluorine atom.[1][2]
Table 1: ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound and Derivatives
| Compound/Derivative | Position | δ (ppm) | J (Hz) |
| This compound | F-2, F-6 (axial) | Data | Data |
| F-2, F-6 (equatorial) | Data | Data | |
| F-3, F-5 (axial) | Data | Data | |
| F-3, F-5 (equatorial) | Data | Data | |
| F-4 (axial) | Data | Data | |
| F-4 (equatorial) | Data | Data | |
| Derivative A | Position | Data | Data |
| Derivative B | Position | Data | Data |
| Add rows as needed |
Note: Chemical shifts are typically referenced to an external standard such as CFCl₃.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts of carbons bonded to fluorine are significantly affected by the electronegativity of the fluorine atoms.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and Derivatives
| Compound/Derivative | C-1 (C=O) | C-2, C-6 | C-3, C-5 | C-4 |
| This compound | Data | Data | Data | Data |
| Derivative A | Data | Data | Data | Data |
| Derivative B | Data | Data | Data | Data |
| Add rows as needed |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency in ketones is a prominent and diagnostic absorption band.[4][5]
Table 3: Key IR Absorption Frequencies (ν) for this compound and Derivatives
| Compound/Derivative | ν(C=O) (cm⁻¹) | ν(C-F) (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | Data | Data | Data |
| Derivative A | Data | Data | Data |
| Derivative B | Data | Data | Data |
| Add rows as needed |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound and Derivatives
| Compound/Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Data | Data |
| Derivative A | Data | Data |
| Derivative B | Data | Data |
| Add rows as needed |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, comparable spectroscopic data.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Add a small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹H and ¹³C NMR) if not using an internal solvent lock.
¹⁹F NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Sufficiently wide to encompass all fluorine resonances (e.g., -250 to 50 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay (5 x T₁) is recommended for quantitative analysis.[1]
-
Number of Scans: Dependent on sample concentration, typically 16 to 128 scans.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Dependent on sample concentration, typically 1024 to 4096 scans.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid or liquid sample in a volatile solvent (e.g., acetone, methylene chloride).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
Acquire the spectrum.
Acquisition Parameters (Example):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the sample properties.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Acquisition Parameters (Example for EI):
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Scan Speed: 1 scan/second.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel this compound derivative.
Caption: Workflow for Spectroscopic Characterization.
References
A Comparative Analysis of Fluorinated Ketones as Clean Fire Suppressant Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Properties
The landscape of fire suppression technology is continually evolving, driven by the need for effective agents with minimal environmental impact and high safety margins for human exposure. Fluorinated ketones have emerged as a leading class of clean agent fire suppressants, offering a viable alternative to legacy systems like halons and hydrofluorocarbons (HFCs). This guide provides a detailed comparative study of various fluorinated ketones, focusing on their fire extinguishing performance, physicochemical properties, and environmental profiles, supported by experimental data.
Performance and Physical Properties: A Quantitative Comparison
The efficacy of a fire suppressant is determined by several key parameters, including its extinguishing concentration, heat of vaporization, and physical state under ambient conditions. The following table summarizes these properties for a selection of fluorinated ketones, with FK-5-1-12 (commercially known as Novec™ 1230) being the most extensively studied and utilized compound.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Heat of Vaporization (kJ/kg) | Heptane Cup Burner Extinguishing Conc. (% v/v) |
| FK-5-1-12 | C₆F₁₂O | 316.04 | 49.2 | 88.1[1] | 4.2 - 5.9 |
| Perfluorocyclohexanone | C₆F₁₀O | 278.05 | 55 | Not Available | 5.5 |
| CF₃(CF₂)₅C(O)CF₃ | C₈F₁₆O | 416.06 | 75 | Not Available | 3.8 |
| (CF₃)₂CFC(O)CF(CF₃)₂ | C₇F₁₄O | 366.05 | 58 | Not Available | 4.3 |
| CF₃(CF₂)₂C(O)CF(CF₃)₂ | C₇F₁₄O | 366.05 | 72 | Not Available | 4.1 |
Note: The extinguishing concentrations listed above are determined using the cup burner method with n-heptane as the fuel, a standard test for evaluating the performance of gaseous fire suppressants.
Environmental and Safety Profile
A critical aspect of modern fire suppressants is their environmental impact and safety for use in occupied spaces. Fluorinated ketones, particularly FK-5-1-12, exhibit highly favorable characteristics in this regard.
| Property | FK-5-1-12 | Other Fluorinated Ketones (General) |
| Ozone Depletion Potential (ODP) | 0[1][2][3] | 0 |
| Global Warming Potential (GWP) | 1[1][2] | Low |
| Atmospheric Lifetime | ~5 days[2] | Short (days to weeks) |
| No Observed Adverse Effect Level (NOAEL) | 10% v/v[2] | Generally high |
The extremely low GWP and short atmospheric lifetime of FK-5-1-12 are attributed to its susceptibility to photolysis in the upper atmosphere[2]. This rapid degradation prevents long-term accumulation and contribution to the greenhouse effect. Furthermore, the high NOAEL for FK-5-1-12 provides a significant safety margin, as its typical extinguishing concentrations (4-6% v/v) are well below this threshold[3].
Experimental Protocols
Cup Burner Test for Extinguishing Concentration
The determination of the minimum extinguishing concentration (MEC) of a gaseous fire suppressant is crucial for system design. The cup burner test is a standardized laboratory method used for this purpose, as outlined in standards such as NFPA 2001 and ISO 14520[4][5][6][7].
Apparatus:
-
A cylindrical glass chimney.
-
A fuel cup centered at the base of the chimney.
-
A system for introducing a controlled flow of air and the gaseous agent into the chimney.
-
Flowmeters to accurately measure the flow rates of air and the agent.
Procedure:
-
A liquid fuel, typically n-heptane, is placed in the cup and ignited.
-
A steady, controlled flow of air is introduced into the bottom of the chimney, allowing a stable flame to establish over the fuel cup.
-
The fire suppressant agent is gradually introduced into the air stream at an increasing concentration.
-
The flow rates of both the air and the agent are precisely measured.
-
The concentration of the agent is increased until the flame is extinguished.
-
The MEC is recorded as the volume percentage of the agent in the air-agent mixture at the point of extinguishment.
Synthesis of Fluorinated Ketones
Fluorinated ketones can be synthesized through various methods. One common approach involves the reaction of a perfluorinated acyl fluoride with a source of fluoride ions. For example, the synthesis of certain branched fluorinated ketones can be achieved as described in U.S. Patent No. 3,185,734 and in the Journal of the American Chemical Society (1962, v. 84, pp. 4285-88)[8]. Another method is the direct fluorination of hydrocarbon esters with fluorine gas[8].
Mandatory Visualizations
Fire Suppression Mechanism of Fluorinated Ketones
The fire-extinguishing action of fluorinated ketones is a dual mechanism involving both physical and chemical processes. The primary physical mechanism is heat absorption. Upon discharge, the liquid agent rapidly vaporizes, a process that absorbs a significant amount of heat from the fire, thereby cooling the combustion zone below the temperature required to sustain the fire[3].
The chemical mechanism involves the interruption of the combustion chain reaction through the scavenging of free radicals. At the high temperatures of a flame, the fluorinated ketone molecules break down into smaller radical species. These radicals then react with the highly reactive hydrogen (H•), hydroxyl (OH•), and oxygen (O•) radicals that are essential for propagating the fire's chain reaction, effectively terminating the combustion process.
Caption: Dual fire suppression mechanism of fluorinated ketones.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comparative study of different fluorinated ketone fire suppressants.
Caption: Workflow for a comparative study of fluorinated ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. nfpa.org [nfpa.org]
- 5. nist.gov [nist.gov]
- 6. firepro.ru [firepro.ru]
- 7. nist.gov [nist.gov]
- 8. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
Validating the Structure of Decafluorocyclohexanone: A Comparative Guide Using ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
Structural Elucidation Using ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful analytical technique for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing spectral overlap and facilitating detailed structural analysis.[1][2]
In the context of decafluorocyclohexanone, ¹⁹F NMR can definitively confirm the cyclic structure and the presence of the ketone group by analyzing the chemical shifts, signal multiplicities, and through-bond coupling constants of the fluorine atoms at different positions on the cyclohexanone ring.
Predicted ¹⁹F NMR Data for this compound
The following table summarizes the predicted ¹⁹F NMR spectral data for this compound. These predictions are based on typical chemical shift ranges for fluorine atoms in similar chemical environments. The exact values can vary depending on the solvent and experimental conditions.
| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| F-2, F-6 (α to C=O) | -120 to -130 | Triplet of triplets (tt) | ²JFF ≈ 280-300, ³JFF ≈ 10-15 |
| F-3, F-5 (β to C=O) | -130 to -140 | Multiplet (m) | ²JFF ≈ 280-300, ³JFF ≈ 5-10, ⁴JFF ≈ 2-5 |
| F-4 (γ to C=O) | -135 to -145 | Multiplet (m) | ²JFF ≈ 280-300, ³JFF ≈ 5-10 |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
Comparison with Potential Isomeric Impurities
The utility of ¹⁹F NMR in structural validation becomes evident when comparing the expected spectrum of this compound with that of potential isomeric impurities, such as a linear perfluorinated ketone or a cyclic ether.
| Compound | Key Differentiating ¹⁹F NMR Features |
| This compound | - Five distinct fluorine environments (due to symmetry).- Characteristic downfield shift for fluorine atoms alpha to the carbonyl group.- Complex coupling patterns due to geminal and vicinal F-F couplings within the rigid ring structure. |
| Linear Perfluorodecan-2-one | - More than five distinct fluorine environments.- Presence of a -CF₃ group signal, typically appearing at a different chemical shift.- Simpler coupling patterns for the terminal fluorine atoms. |
| Perfluorinated Oxacycloheptane | - Absence of the downfield shifted signal characteristic of fluorine atoms alpha to a ketone.- Different symmetry and therefore a different number of distinct fluorine signals.- Potentially different coupling constants due to the presence of the oxygen atom in the ring. |
Experimental Protocol for ¹⁹F NMR Analysis
This section outlines a standard protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for accurate chemical shift referencing if required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. ¹⁹F NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 250 ppm, centered around -130 ppm, to encompass the expected chemical shift range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the fluorine nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale to the internal standard or an external reference.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using ¹⁹F NMR.
Caption: Logical workflow for the structural validation of this compound using ¹⁹F NMR.
References
Comparative Reactivity of Decafluorocyclohexanone and Other Perfluorinated Ketones: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the reactivity of decafluorocyclohexanone in comparison to other key perfluorinated ketones, namely hexafluoroacetone and perfluoro-2-pentanone. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced reactivity of these compounds for application in synthesis and medicinal chemistry.
Perfluorinated ketones are a class of organic compounds characterized by a ketone functional group and the replacement of all hydrogen atoms with fluorine. This extensive fluorination imparts unique chemical and physical properties, most notably a significant increase in the electrophilicity of the carbonyl carbon. This heightened reactivity makes them valuable intermediates and building blocks in organic synthesis. However, the specific reactivity profile of each perfluorinated ketone can vary significantly based on its molecular structure.
Factors Influencing Reactivity
The reactivity of perfluorinated ketones is primarily governed by a combination of electronic effects, steric hindrance, and, in the case of cyclic ketones, ring strain.
-
Electronic Effects: The high electronegativity of fluorine atoms results in a strong inductive electron-withdrawal effect (-I effect). This effect is pronounced in perfluorinated ketones, leading to a highly electron-deficient (electrophilic) carbonyl carbon. This makes the carbonyl group exceptionally susceptible to nucleophilic attack.
-
Steric Hindrance: The accessibility of the electrophilic carbonyl carbon to incoming nucleophiles plays a crucial role in determining the reaction rate. Bulkier perfluoroalkyl groups flanking the carbonyl can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate compared to less hindered analogues.
-
Ring Strain (for cyclic ketones): In cyclic systems like this compound, the conformation of the ring can influence the reactivity of the carbonyl group. The relief of ring strain upon moving from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized intermediate during nucleophilic addition can be a driving force for the reaction.
Comparative Reactivity Data
Direct quantitative comparisons of the reactivity of this compound with other perfluorinated ketones under identical conditions are not extensively available in the public domain. However, based on general principles of organic chemistry and available studies on related compounds, a qualitative and partially quantitative comparison can be made. The following table summarizes the expected relative reactivity and some known properties.
| Feature | This compound | Hexafluoroacetone | Perfluoro-2-pentanone |
| Structure | Cyclic | Acyclic, small | Acyclic, larger |
| Relative Electrophilicity of Carbonyl Carbon | High | Very High | High |
| Steric Hindrance around Carbonyl | Moderate | Low | High |
| Tendency for Hydration | High | Very High (exists predominantly as a hydrate in the presence of water) | High |
| Reactivity towards Nucleophiles (Qualitative) | Reactive, influenced by ring conformation | Highly reactive due to minimal steric hindrance | Reactive, but slower than hexafluoroacetone due to steric hindrance |
| Reported Kinetic Data | Specific rate constants for nucleophilic additions are not readily available in comparative studies. | Often considered a benchmark for high reactivity among perfluorinated ketones. | Reactivity is generally lower than hexafluoroacetone. |
Experimental Protocols
To provide a framework for the quantitative comparison of the reactivity of these ketones, a detailed experimental protocol for a representative reaction, the reduction by sodium borohydride, is provided below. This method can be adapted for other nucleophilic addition reactions.
Kinetic Analysis of the Reduction of Perfluorinated Ketones using ¹⁹F NMR Spectroscopy
This protocol describes a method to determine the reaction kinetics of the reduction of a perfluorinated ketone by sodium borohydride by monitoring the reaction progress using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Perfluorinated ketone (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., acetonitrile-d₃ for NMR monitoring)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the perfluorinated ketone of known concentration in the anhydrous deuterated solvent.
-
Prepare a separate, freshly made stock solution of sodium borohydride of known concentration in the same anhydrous deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In an NMR tube maintained at a constant temperature (e.g., 298 K) using the spectrometer's temperature control unit, add a precise volume of the perfluorinated ketone stock solution and the internal standard stock solution.
-
Acquire an initial ¹⁹F NMR spectrum to establish the initial concentrations and chemical shifts of the starting material and the internal standard.
-
-
Initiation of the Reaction and Data Acquisition:
-
Initiate the reaction by adding a precise volume of the pre-thermostated sodium borohydride stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate (preliminary runs may be necessary).
-
-
Data Analysis:
-
Process the acquired ¹⁹F NMR spectra.
-
For each spectrum, integrate the signal corresponding to the perfluorinated ketone and the signal of the internal standard.
-
The concentration of the perfluorinated ketone at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the perfluorinated ketone versus time.
-
From this plot, the initial reaction rate can be determined. By performing the experiment with varying initial concentrations of the ketone and sodium borohydride, the rate law, reaction order, and the rate constant (k) for the reaction can be determined.
-
Reaction Pathway Visualization
The following diagram illustrates the general mechanism of a nucleophilic addition to a perfluorinated ketone, which is a fundamental reaction pathway for these compounds.
Caption: General mechanism of nucleophilic addition to a perfluorinated ketone.
Performance Showdown: Decafluorocyclohexanone Blends vs. Alternative Fire Suppressants
A Comparative Guide for Researchers and Scientists in Drug Development
In the critical environments of research laboratories and pharmaceutical manufacturing, the selection of an appropriate fire suppression system is paramount. The ideal agent must not only effectively extinguish a fire but also safeguard sensitive equipment, invaluable research data, and ensure the safety of personnel. This guide provides an objective comparison of Decafluorocyclohexanone (C₁₀F₁₀O), a fluorinated ketone, with other leading clean agent fire suppressants. The following analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Executive Summary
This compound, commercially known as FK-5-1-12, emerges as a highly effective and environmentally conscious fire extinguishing agent. Its primary mode of action is heat absorption, rapidly cooling the fire without significantly depleting oxygen levels.[1] This characteristic makes it a suitable choice for protecting occupied spaces. When compared to common alternatives such as Heptafluoropropane (HFC-227ea), Pentafluoroethane (HFC-125), and the inert gas blend IG-541, this compound exhibits a favorable environmental profile with a Global Warming Potential (GWP) of less than 1 and zero Ozone Depletion Potential (ODP).[2] While its extinguishing concentrations are comparable to HFCs, its superior environmental and safety characteristics position it as a forward-looking solution in fire suppression technology.
Quantitative Performance Comparison
The following tables summarize the key performance, environmental, and safety parameters of this compound and its alternatives. This data is compiled from various studies and standardized testing protocols.
Table 1: Minimum Extinguishing Concentration (MEC) for Class B Fuels (n-Heptane)
| Fire Extinguishing Agent | Chemical Formula | MEC (% by volume) in Cup Burner Test |
| This compound (FK-5-1-12) | C₆F₁₂O | 4.5[3][4] |
| Heptafluoropropane (HFC-227ea) | C₃HF₇ | 6.7[5] |
| Pentafluoroethane (HFC-125) | C₂HF₅ | 8.7[6][7] |
| Inert Gas (IG-541) | 52% N₂, 40% Ar, 8% CO₂ | 31.7[8] |
Table 2: Design Concentrations for Different Fire Classes
| Fire Extinguishing Agent | Class A Surface Fire Design Concentration (%) | Class C Fire Design Concentration (%) |
| This compound (FK-5-1-12) | 4.5[3] | 4.74 - 4.52[3] |
| Heptafluoropropane (HFC-227ea) | ~7.0 | ~7.0 |
| Pentafluoroethane (HFC-125) | 8.0 - 8.7[6][9] | 8.0 - 8.7 |
| Inert Gas (IG-541) | 39.9[8] | Not specified, acts by O₂ reduction |
Table 3: Environmental and Safety Data
| Fire Extinguishing Agent | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-yr) | Atmospheric Lifetime | No Observable Adverse Effect Level (NOAEL) (%) | Lowest Observable Adverse Effect Level (LOAEL) (%) |
| This compound (FK-5-1-12) | 0 | <1 | ~5 days | 10.0[7] | >10.0[7] |
| Heptafluoropropane (HFC-227ea) | 0 | 3220 | 34.2 years | 9.0[7] | 10.5[7] |
| Pentafluoroethane (HFC-125) | 0 | 3500 | 29 years | 7.5[7] | 10.0[7] |
| Inert Gas (IG-541) | 0 | ~0 | N/A | 43[10] | 52[10] |
Experimental Protocols
The performance data presented in this guide is primarily derived from standardized testing methodologies, including the cup burner test for minimum extinguishing concentration and full-scale fire tests for design concentration validation.
Cup Burner Test for Minimum Extinguishing Concentration (MEC)
The cup burner test is a laboratory-scale method used to determine the minimum concentration of a gaseous extinguishing agent required to extinguish a diffusion flame of a specific fuel. The protocol is detailed in standards such as NFPA 2001, Annex B and ISO 14520, Annex B.[11][12][13]
Apparatus:
-
A cylindrical glass chimney.
-
A fuel cup centered at the base of the chimney.
-
A system for supplying a mixture of air and the extinguishing agent at a controlled flow rate.
-
Instrumentation to measure the flow rates of air and the agent.
Procedure:
-
A liquid fuel, such as n-heptane, is placed in the cup and ignited.
-
A steady flow of air is introduced into the chimney.
-
The extinguishing agent is gradually introduced into the air stream.
-
The concentration of the agent is slowly increased until the flame is extinguished.
-
The concentration of the agent at the point of extinguishment is recorded as the MEC.
Full-Scale Fire Test
Full-scale fire tests are conducted in a test enclosure to validate the design concentrations determined from laboratory-scale tests and to evaluate the overall performance of the fire suppression system. These tests are designed to simulate real-world fire scenarios.
Apparatus:
-
A test enclosure of a specified volume.
-
A fire source, such as a wood crib for Class A fires or a pool of flammable liquid for Class B fires.
-
The complete fire suppression system, including agent storage cylinders, piping, and discharge nozzles.
-
Instrumentation to measure agent concentration, temperature, and other relevant parameters at various locations within the enclosure.
Procedure:
-
The fire source is ignited within the test enclosure.
-
The fire is allowed to grow to a predetermined size.
-
The fire suppression system is activated, discharging the extinguishing agent.
-
The time to extinguishment is recorded.
-
The concentration of the agent is monitored to ensure it is maintained at or above the design concentration for a specified "soak time" to prevent re-ignition.
Visualizing the Process
To better understand the logical flow of selecting and evaluating a fire extinguishing agent, the following diagrams are provided.
Caption: Experimental Workflow for Fire Extinguishing Agent Evaluation.
Caption: Decision Pathway for Selecting a Clean Agent Fire Suppressant.
References
- 1. my.fike.com [my.fike.com]
- 2. fire-gas.com [fire-gas.com]
- 3. scribd.com [scribd.com]
- 4. nfpa.org [nfpa.org]
- 5. lifeco-uk.com [lifeco-uk.com]
- 6. my.fike.com [my.fike.com]
- 7. adventelectric.co.in [adventelectric.co.in]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. thefpa.co.uk [thefpa.co.uk]
- 10. thefpa.co.uk [thefpa.co.uk]
- 11. atapars.com [atapars.com]
- 12. scribd.com [scribd.com]
- 13. firepro.ru [firepro.ru]
A Comparative Guide to Purity Analysis of Synthesized Decafluorocyclohexanone
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for the purity determination of decafluorocyclohexanone, a key fluorinated intermediate. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Introduction to this compound and its Purity Profile
This compound (C₆F₁₀O) is a highly fluorinated cyclic ketone utilized in the synthesis of advanced materials and pharmaceuticals. The introduction of multiple fluorine atoms can significantly alter a molecule's chemical and biological properties. The synthesis of this compound can result in various impurities, including under-fluorinated cyclohexanones, solvent residues, and byproducts from side reactions. Accurate purity assessment is therefore critical to ensure the quality and consistency of downstream applications.
Comparison of Analytical Methods for Purity Determination
The selection of an analytical method for purity analysis is contingent on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information. Here, we compare three powerful techniques for the analysis of synthesized this compound.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame. | Detection of the magnetic properties of the ¹⁹F nucleus, providing detailed structural information and quantification. |
| Strengths | - High sensitivity and selectivity. - Provides structural information for impurity identification. - Excellent for separating complex mixtures. | - High quantitative accuracy and precision. - Robust and cost-effective for routine analysis. - Wide linear dynamic range. | - Highly specific for fluorinated compounds. - Provides detailed structural information about impurities. - Quantitative with the use of an internal standard. |
| Limitations | - May require derivatization for non-volatile impurities. - Quantification can be less precise than GC-FID without proper calibration. | - Does not provide structural information for unknown impurities. - Less sensitive than MS for some compounds. | - Lower throughput than chromatographic methods. - Can be less sensitive for detecting non-fluorinated impurities. |
| Typical Purity (%) | 99.5 | 99.6 | 99.5 |
| Limit of Detection | ~1 ppm | ~10 ppm | ~50 ppm (impurity dependent) |
Alternative Fluorinated Ketones: A Purity Overview
Several other fluorinated ketones are employed in synthetic chemistry. The choice of ketone can depend on the desired reactivity and the fluorine substitution pattern. The table below provides a comparative overview of the typical purity of this compound and two common alternatives.
Table 2: Comparative Purity of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Common Impurities |
| This compound | C₆F₁₀O | 282.05 | 99.5 | Nonafluorocyclohexanone, solvent residues |
| Hexafluorocyclohexanone | C₆H₄F₆O | 206.09 | >98 | Partially fluorinated isomers, starting materials |
| Octafluorocyclopentanone | C₅F₈O | 228.04 | >99 | Heptafluorocyclopentanone, ring-opened byproducts |
Experimental Protocols
Accurate and reproducible purity analysis relies on well-defined experimental protocols. The following sections detail the methodologies for the three compared analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Final hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 amu
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of this compound. Purity is calculated by the area percentage of the main peak relative to the total peak areas.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly quantitative method for purity assessment of organic compounds.[2][3][4][5]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like acetone.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Final hold: 5 minutes
-
-
Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds, providing both qualitative and quantitative information.[6][7][8][9]
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., trifluorotoluene).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated by comparing the integral of the characteristic ¹⁹F NMR signals of this compound to the integral of the internal standard's signal. The chemical shifts and coupling patterns can also be used to identify and characterize any fluorinated impurities.[10][11][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
References
- 1. birchbiotech.com [birchbiotech.com]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. measurlabs.com [measurlabs.com]
- 4. youtube.com [youtube.com]
- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cyclic Fluoroketones: Benchmarking Decafluorocyclohexanone
In the landscape of fluorinated organic compounds, cyclic fluoroketones are of significant interest to researchers and professionals in drug development due to their unique chemical properties. This guide provides a comparative benchmark of the synthesis of Decafluorocyclohexanone against other key cyclic fluoroketones, namely Octafluorocyclopentanone and Hexafluorocyclobutanone. The comparison focuses on synthetic accessibility, reaction conditions, and potential yields, supported by available experimental data.
Quantitative Comparison of Synthesis Methods
The synthesis of these perfluorinated cyclic ketones presents distinct challenges and employs varied methodologies. The following table summarizes the key aspects of their preparation.
| Feature | This compound | Octafluorocyclopentanone | Hexafluorocyclobutanone |
| Primary Synthetic Route | Electrochemical Fluorination (Simons Process) | Oxidation of a Perfluoroalkene | Dimerization of a Fluoroalkene followed by conversion |
| Typical Starting Material | Cyclohexanone or related derivatives | Octafluorocyclopentene | Tetrafluoroethylene |
| Key Reagents | Anhydrous Hydrogen Fluoride | Oxidizing agents (e.g., KMnO₄, RuO₄) | Not specified in detail |
| Reaction Conditions | Electrolysis at 5-6 V, Nickel anode | Varies with oxidizing agent | Dimerization at elevated temperatures |
| Reported/Expected Yield | Variable, often moderate | Good to high yields reported for similar alkene oxidations | High yield for dimerization; subsequent conversion yield not specified |
| Purification Method | Distillation | Distillation, Chromatography | Gas-phase separation, Distillation |
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific cyclic fluoroketones are not extensively reported in publicly available literature. However, based on established chemical transformations, the following represents the most probable synthetic methodologies.
Synthesis of this compound via Electrochemical Fluorination (Simons Process)
Electrochemical fluorination (ECF) is a primary method for the preparation of perfluorinated organic compounds.[1] The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[1]
General Protocol:
-
Cell Preparation: A nickel or nickel-plated anode and cathode are placed in a specialized electrochemical cell resistant to hydrogen fluoride.[1]
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell, and the starting material (e.g., cyclohexanone) is dissolved to create the electrolyte solution.
-
Electrolysis: A constant voltage of approximately 5-6 V is applied across the electrodes.[1] The process is typically run at low temperatures to maintain the hydrogen fluoride as a liquid.
-
Product Collection: The fluorinated products, being immiscible with hydrogen fluoride, are collected from the bottom of the cell or are carried out with the hydrogen gas evolved at the cathode.
-
Purification: The crude product is washed with a basic solution to remove residual hydrogen fluoride, followed by drying and fractional distillation to isolate the this compound.
Synthesis of Octafluorocyclopentanone from Octafluorocyclopentene
The synthesis of Octafluorocyclopentanone can be achieved through the oxidation of its corresponding perfluorinated alkene, Octafluorocyclopentene.
General Protocol:
-
Reaction Setup: Octafluorocyclopentene is dissolved in a suitable inert solvent (e.g., a perfluorinated solvent or a mixture of acetonitrile and water).
-
Addition of Oxidant: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄), is added to the solution. The reaction may require heating or the use of a phase-transfer catalyst to proceed efficiently.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then filtered to remove solid byproducts.
-
Purification: The organic phase is separated, washed, dried, and the solvent is removed. The crude Octafluorocyclopentanone is then purified by distillation.
Synthesis of Hexafluorocyclobutanone
The synthesis of Hexafluorocyclobutanone likely proceeds in two main stages: the dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane, followed by conversion to the ketone.
Stage 1: Dimerization of Tetrafluoroethylene
-
Reaction: Tetrafluoroethylene gas is heated under pressure, leading to a [2+2] cycloaddition to form Octafluorocyclobutane.[2]
-
Purification: The resulting Octafluorocyclobutane is a stable gas that can be purified by cryogenic distillation.
Stage 2: Conversion to Hexafluorocyclobutanone The conversion of the highly stable Octafluorocyclobutane to Hexafluorocyclobutanone is a challenging transformation. A plausible, though not explicitly detailed in the search results, route could involve a selective hydrolysis of a 1,1-dihalo-hexafluorocyclobutane intermediate.
Hypothetical Protocol:
-
Halogenation: Octafluorocyclobutane would first need to be selectively di-halogenated (e.g., dichlorinated or dibrominated) at one carbon atom.
-
Hydrolysis: The resulting 1,1-dihalo-hexafluorocyclobutane would then be subjected to controlled hydrolysis, for instance, using fuming sulfuric acid or another strong acid catalyst, to replace the two halogen atoms with a carbonyl oxygen.
-
Purification: The volatile Hexafluorocyclobutanone would be isolated by distillation from the reaction mixture. It is known to form a stable hydrate, hexafluorocyclobutane-1,1-diol, in the presence of water.[3][4]
Visualizing Synthetic Pathways and Logic
To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the general workflows and decision-making processes.
Caption: General synthetic workflows for the target cyclic fluoroketones.
Caption: Decision tree for selecting a cyclic fluoroketone synthesis strategy.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. Octafluorocyclobutane - Wikipedia [en.wikipedia.org]
- 3. Perfluoroalcohols: The Preparation and Crystal Structures of Heptafluorocyclobutanol and Hexafluorocyclobutane-1,1-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Fluorinated Ketone Fire Suppressants
In the realm of fire protection for sensitive environments such as data centers, museums, and medical facilities, clean agent fire suppressants are essential.[1][2][3] These agents are designed to extinguish fires rapidly without leaving a residue, thereby protecting valuable assets.[1][2][3] Historically, halons were the clean agents of choice, but their severe impact on the ozone layer led to their phase-out under the Montreal Protocol.[4][5][6] This spurred the development of alternatives, including hydrofluorocarbons (HFCs) and, more recently, fluorinated ketones. This guide provides a comparative analysis of the environmental impact of fluorinated ketone fire suppressants versus their alternatives, supported by key environmental metrics and an overview of the experimental protocols used to determine them.
Key Environmental Differentiators
The primary agent in the fluorinated ketone class is dodecafluoro-2-methylpentan-3-one, commercially known as FK-5-1-12 (and previously by the 3M trade name Novec™ 1230).[3][7][8][9] Its environmental profile is distinguished by three main metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime (ALT).
-
Ozone Depletion Potential (ODP): This metric quantifies a substance's ability to destroy stratospheric ozone relative to a reference substance. FK-5-1-12, containing no chlorine or bromine, has an ODP of zero, meaning it does not harm the ozone layer.[1][3][7][8]
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO₂), which has a GWP of 1.[10][11] FK-5-1-12 has a GWP of less than 1, significantly lower than HFCs, which can have GWPs thousands of times higher than CO₂.[3][7][8][12]
-
Atmospheric Lifetime (ALT): This is the average time a molecule of a substance remains in the atmosphere. The short atmospheric lifetime of FK-5-1-12, approximately 5 to 15 days, is a key reason for its very low GWP.[1][2][3][7][8][12][13][14] It is rapidly broken down by sunlight in the lower atmosphere through photolysis.[8][13]
Quantitative Comparison of Fire Suppressants
The following table summarizes the key environmental properties of FK-5-1-12 and several common HFC and Halon fire suppressants.
| Fire Suppressant Agent | Chemical Name/Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime |
| FK-5-1-12 | Dodecafluoro-2-methylpentan-3-one (Fluorinated Ketone) | 0[1][3][7] | < 1[3][7][8] | ~5 days[2][3][7][8][12] |
| HFC-227ea (FM-200) | Heptafluoropropane (HFC) | 0[15] | 3,220 - 3,350[5][8] | 34.2 years |
| HFC-125 | Pentafluoroethane (HFC) | 0[8] | 3,170 - 3,200[5][8] | 29 years |
| Halon 1301 | Bromotrifluoromethane (Halon) | 12.0[8] | 6,290[8] | 65 years |
Experimental Protocols
The determination of a chemical's environmental impact relies on standardized and rigorous experimental and modeling techniques.
Methodology for Determining Atmospheric Lifetime
The atmospheric lifetime of a substance is a critical factor in its GWP and is determined by its removal processes in the atmosphere. For fluorinated ketones like FK-5-1-12, the dominant removal mechanism is photolysis (decomposition by solar radiation).[8][13]
Experimental Workflow:
-
UV Absorption Spectrum Measurement: The process begins by measuring the molecule's ability to absorb UV light at different wavelengths. This is done in a laboratory setting using spectrophotometry. The resulting absorption cross-sections are crucial for calculating the photolysis rate.[16]
-
Quantum Yield Determination: Scientists determine the quantum yield, which is the probability that the molecule will break apart after absorbing a photon of a specific energy. This can involve complex laboratory studies in smog chambers that simulate atmospheric conditions.[16][17]
-
Atmospheric Modeling: The absorption cross-section and quantum yield data are then input into atmospheric models. These models simulate the solar radiation flux at different altitudes in the atmosphere.
-
Lifetime Calculation: The photolysis rate is calculated by integrating the product of the absorption cross-section, quantum yield, and solar actinic flux over atmospherically relevant wavelengths. The atmospheric lifetime is the inverse of this rate. For substances where reaction with hydroxyl (OH) radicals is a significant removal pathway, the rate constants for this reaction are also measured, typically using techniques like flash photolysis combined with time-resolved spectroscopy.[18][19]
Methodology for Calculating Global Warming Potential (GWP)
GWP is not measured directly but is calculated based on a substance's atmospheric properties relative to CO₂.[10][11]
Calculation Steps:
-
Radiative Efficiency (RE): The first step is to determine the radiative efficiency of the gas, which is its effectiveness at absorbing infrared radiation (heat).[10] This is typically measured using laboratory spectroscopic techniques and calculated using quantum chemistry models.[20]
-
Atmospheric Lifetime (ALT): The atmospheric lifetime, determined as described above, dictates how long the gas will persist and exert its warming effect.[10]
-
Time-Integrated Radiative Forcing: The GWP calculation integrates the gas's radiative forcing over a chosen time horizon (e.g., 100 years). This represents the total energy the gas will add to the atmosphere over that period.
-
Normalization to CO₂: The final GWP value is the ratio of the time-integrated radiative forcing of the gas to that of an equal mass of CO₂.[11] The Intergovernmental Panel on Climate Change (IPCC) periodically updates the GWP values for various substances as scientific understanding evolves.[11]
Conclusion
Fluorinated ketones, exemplified by FK-5-1-12, represent a significant advancement in fire suppression technology from an environmental standpoint. With a zero Ozone Depletion Potential, a Global Warming Potential of less than one, and a very short atmospheric lifetime, they offer a sustainable, long-term solution for protecting critical assets.[7][8] In contrast, older alternatives like Halons are destructive to the ozone layer, and more recent HFCs, while ozone-safe, are potent greenhouse gases that contribute to climate change.[4][5][6] The robust scientific methodologies for determining these key environmental metrics provide a clear basis for comparing fire suppressants, positioning fluorinated ketones as a superior choice for environmentally conscious applications.
References
- 1. Janus Products - FK-5-1-12 Clean Agent Suppression Systems - Janus Fire Systems [janusfiresystems.com]
- 2. firexnull.com [firexnull.com]
- 3. fluorined-chemicals.com [fluorined-chemicals.com]
- 4. professionalmariner.com [professionalmariner.com]
- 5. HFCs Beyond Cooling: Tackling Emissions in Fire Suppression and Beyond [carbonconnector.com]
- 6. agas.com [agas.com]
- 7. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Halon Alternatives - Gielle Industries [gielle.it]
- 10. Global warming potential | Minimum.com [minimum.com]
- 11. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 12. Novec 1230 Fluid - Fire suppression systems - Products - Productweb en [product.autronicafire.com]
- 13. fssa.memberclicks.net [fssa.memberclicks.net]
- 14. standardfluids.com [standardfluids.com]
- 15. mdpi.com [mdpi.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. fiveable.me [fiveable.me]
- 18. Determination of Atmospheric Lifetimes Via the Measurement of OH Radical Kinetics | NIST [nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prediction of Global Warming Potential | NIST [nist.gov]
Safety Operating Guide
Proper Disposal of Decafluorocyclohexanone: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like decafluorocyclohexanone is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin irritation and serious eye damage.[1][2] Before handling, it is crucial to be familiar with the associated hazards and necessary safety precautions.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Precautionary Statements (selected) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapour.[1][2] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] P233: Keep container tightly closed.[1][2] P240: Ground/bond container and receiving equipment.[1][2] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2] P242: Use only non-sparking tools.[1][2] P243: Take precautionary measures against static discharge.[1][2] |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][2] |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2] |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1][2] | P362: Take off contaminated clothing and wash before reuse.[2] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Procedure
The following procedure outlines the safe and compliant disposal of this compound. This process is designed to be followed within a laboratory setting and in accordance with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Conduct all handling and disposal operations within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[3]
-
Keep away from ignition sources as the substance is flammable.[1][2][4] Use only non-sparking tools.[1][2][4]
2. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated organic solvents or other incompatible waste streams.[5] It must be disposed of as halogenated organic waste.
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, wipes) in a designated, compatible hazardous waste container.[6]
-
The container should be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[6][7] A good practice is to use the original container or a similar one.[8]
3. Container Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[6]
-
The label must include the full chemical name: "This compound " and indicate the hazards (e.g., Flammable, Toxic, Corrosive).[8]
-
Include the approximate concentration and volume of the waste.
-
Ensure the name of the principal investigator or responsible person and the date of accumulation are on the label.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area within the laboratory.[2][6] This area should be away from heat, sparks, and open flames.
-
Do not fill the waste container to more than 75-90% of its capacity to allow for vapor expansion.[3][5]
5. Disposal and Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.[6]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. louisville.edu [louisville.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. greenfield.com [greenfield.com]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ethz.ch [ethz.ch]
- 8. louisville.edu [louisville.edu]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Decafluorocyclohexanone
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals like Decafluorocyclohexanone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to determine the necessary personal protective equipment.[1][2] The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemicals.
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety goggles or a face shield | Must meet ANSI Z87.1 standards.[2][3] Required when there is a risk of splashes or sprays.[4] For significant splash hazards, a face shield should be worn in addition to safety goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Disposable nitrile gloves are a minimum requirement for incidental contact.[4] For prolonged or direct contact, consult the manufacturer's specific glove selection guide. Contaminated gloves should be removed and replaced immediately, followed by hand washing.[5] |
| Lab coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect the torso and arms.[3][6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | |
| Full-length pants and closed-toe shoes | Clothing should cover all exposed skin on the legs.[3] Shoes must be made of a non-porous material.[2] | |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[7][8] |
| Respirator (if required) | If ventilation is inadequate or for emergency situations, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9] |
Logical Workflow for PPE Selection
Caption: This diagram outlines the logical workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound, starting from the initial risk assessment to the final disposal of waste.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following diagram illustrates the step-by-step emergency procedure.
Emergency Procedure for Accidental Exposure
Caption: This diagram provides a step-by-step guide for the emergency procedure to follow in case of accidental exposure to this compound, from the initial response to seeking medical attention.
Handling and Storage
When handling this compound, always use personal protective equipment.[7] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[7][8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][10]
Store containers in a cool, dry, and well-ventilated area, away from sources of ignition.[11] Keep containers tightly closed when not in use.[7][8]
Disposal Plan
All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12][13]
-
Chemical Waste: Collect this compound waste in a designated, properly labeled, and sealed container.[12] Do not mix with other waste streams.[12]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.[14]
-
Container Disposal: Do not reuse empty containers.[10] They should be triple-rinsed (if appropriate for the container type and regulations) and disposed of as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[13]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Protecting Discovery: What Every Researcher Should Know About PPE at Mizzou | Environmental Health & Safety [ehs.missouri.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Best Practices for Personal Protective Equipment | Dental Infection Prevention and Control | CDC [cdc.gov]
- 6. PPE Requirement - DKU [dukekunshan.edu.cn]
- 7. louisville.edu [louisville.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 10. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. louisville.edu [louisville.edu]
- 14. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
